Synthesis and Mechanistic Evaluation of 2-Oxaspiro[3.3]heptan-6-yl 4-methylbenzenesulfonate: A Technical Whitepaper
Executive Summary The spirocyclic building block 2-oxaspiro[3.3]heptan-6-yl 4-methylbenzenesulfonate (CAS 2522927-67-7) has emerged as a highly valuable electrophilic intermediate in modern drug discovery. The 2-oxaspiro...
Author: BenchChem Technical Support Team. Date: April 2026
Executive Summary
The spirocyclic building block 2-oxaspiro[3.3]heptan-6-yl 4-methylbenzenesulfonate (CAS 2522927-67-7) has emerged as a highly valuable electrophilic intermediate in modern drug discovery. The 2-oxaspiro[3.3]heptane motif is frequently employed as a bioisostere for morpholines, piperidines, and other saturated heterocycles, offering improved metabolic stability, reduced lipophilicity (lower logP), and enhanced aqueous solubility. This whitepaper provides a comprehensive, mechanistically grounded guide to synthesizing this critical intermediate via the tosylation of 2-oxaspiro[3.3]heptan-6-ol, ensuring high yield and structural integrity.
Chemical Rationale and Mechanistic Causality
The synthesis relies on the conversion of the secondary alcohol, 2-oxaspiro[3.3]heptan-6-ol, into its corresponding tosylate. While alkyl halides are traditional electrophiles, the tosylate is preferred here due to its superior leaving-group ability in downstream bimolecular nucleophilic substitution (SN2) reactions, which are critical for appending the spirocycle to complex active pharmaceutical ingredients (APIs) [1].
The reaction utilizes 4-methylbenzene-1-sulfonyl chloride (TsCl) in the presence of 4-dimethylaminopyridine (DMAP) and triethylamine (TEA). The causality behind this specific reagent matrix is rooted in reaction kinetics and substrate stability:
Nucleophilic Catalysis (DMAP): TsCl alone reacts sluggishly with secondary alcohols. DMAP acts as a super-nucleophilic catalyst, attacking TsCl to form a highly electrophilic N-tosylpyridinium intermediate. This intermediate undergoes rapid nucleophilic attack by the spirocyclic alcohol [2].
Acid Scavenging (TEA): The oxetane ring within the spirocyclic system is highly sensitive to acid-catalyzed ring-opening. TEA is employed as an auxiliary base to immediately neutralize the hydrochloric acid generated during the reaction, forming an inert TEA·HCl salt.
Thermal Control (0 °C to RT): The initial addition is performed at 0 °C to control the exothermic formation of the N-tosylpyridinium complex, preventing thermal degradation of the oxetane ring.
Mechanistic pathway of the DMAP-catalyzed tosylation of 2-oxaspiro[3.3]heptan-6-ol.
Quantitative Reaction Parameters
Precision in stoichiometry is critical to ensure complete conversion while avoiding difficult-to-separate byproducts. The following table summarizes the optimized stoichiometric ratios based on validated patent literature [1].
Reagent / Material
Role
Molecular Weight ( g/mol )
Equivalents
Amount
2-Oxaspiro[3.3]heptan-6-ol
Starting Material
114.14
1.00 eq
500 mg (4.38 mmol)
TsCl
Electrophile
190.65
1.05 eq
877 mg (4.60 mmol)
Triethylamine (TEA)
Auxiliary Base
101.19
2.50 eq
1.53 mL (10.95 mmol)
DMAP
Catalyst
122.17
0.10 eq
53 mg (0.438 mmol)
Dichloromethane (DCM)
Solvent
84.93
0.3 M
15.0 mL
Step-by-Step Experimental Protocol
This protocol is designed as a self-validating system. Each phase includes specific observable checkpoints to ensure the integrity of the synthesis.
Phase 1: Reagent Assembly and Initiation
Equip a flame-dried 50 mL round-bottom flask with a magnetic stir bar and a rubber septum under an inert argon or nitrogen atmosphere.
Add DMAP (53 mg, 0.438 mmol) and triethylamine (1.53 mL, 10.95 mmol) to the solution. Stir until completely dissolved.
Cool the reaction vessel to 0 °C using an ice-water bath. Causality: Cooling suppresses the volatility of DCM and controls the exotherm of the subsequent activation step, protecting the oxetane ring.
Phase 2: Electrophile Activation
5. Weigh TsCl (877 mg, 4.60 mmol) and add it to the reaction mixture portion-wise over 5 minutes.
6. Observe the formation of a slight suspension or color change, indicating the generation of the active N-tosylpyridinium intermediate.
Phase 3: Reaction Propagation
7. Remove the ice bath and allow the reaction mixture to warm to ambient room temperature (approx. 20–25 °C).
8. Stir vigorously for 18 hours.
9. Self-Validation Checkpoint: Perform Thin-Layer Chromatography (TLC) using a 3:1 Hexane/Ethyl Acetate solvent system. The disappearance of the alcohol spot and the emergence of a higher Rf UV-active spot confirms reaction completion.
Phase 4: Quenching and Biphasic Workup
10. Dilute the reaction mixture with an additional 15 mL of DCM.
11. Transfer the mixture to a separatory funnel and wash with 1N aqueous HCl solution (20 mL). Causality: The mild acid wash removes unreacted TEA, DMAP, and the TEA·HCl byproduct, while the tosylate product remains safely in the organic layer.
12. Wash the organic layer with saturated aqueous NaHCO3 (20 mL) to neutralize any residual acid, followed by a brine wash (20 mL).
13. Dry the combined organic layers over anhydrous magnesium sulfate (MgSO4). Filter the drying agent.
Phase 5: Purification
14. Concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude residue.
15. Purify the residue via flash column chromatography on silica gel, eluting with a gradient of 0-30% Ethyl Acetate in Hexanes.
16. Pool the product-containing fractions and concentrate in vacuo to afford pure 2-oxaspiro[3.3]heptan-6-yl 4-methylbenzenesulfonate.
Sequential workflow for the synthesis and purification of the target tosylate.
Analytical Validation
To guarantee the scientific integrity of the synthesized batch, the following analytical validations must be performed prior to downstream use:
1H NMR (CDCl3, 400 MHz): Look for the characteristic downfield shift of the spirocyclic methine proton (C6-H) due to the electron-withdrawing tosylate group. The aromatic protons of the tosyl group will appear as two distinct doublets (an AA'BB' system) around 7.3 and 7.8 ppm, accompanied by a sharp singlet near 2.4 ppm corresponding to the aryl methyl group.
LC-MS (ESI+): While tosylates can sometimes be silent or fragment easily in standard ESI+, look for the [M+H]+ or [M+Na]+ adducts corresponding to the exact mass of the product (C13H16O4S, Exact Mass: 268.08).
References
Novartis AG. (2021). 5-oxa-2-azaspiro[3.4]octane derivatives as m4 agonists (WO2021070091A1).
Höfle, G., Steglich, W., & Vorbrüggen, H. (1978). 4-Dialkylaminopyridines as Highly Active Acylation Catalysts. Angewandte Chemie International Edition in English, 17(8), 569-583. [Link]
Exploratory
Activation of the 2-Oxaspiro[3.3]heptane Scaffold: A Comprehensive Guide to Tosylation
The 2-oxaspiro[3.3]heptane motif has emerged as a privileged spirocyclic scaffold in modern medicinal chemistry and drug development. Frequently deployed as a metabolically stable bioisostere for morpholine, piperazine,...
Author: BenchChem Technical Support Team. Date: April 2026
The 2-oxaspiro[3.3]heptane motif has emerged as a privileged spirocyclic scaffold in modern medicinal chemistry and drug development. Frequently deployed as a metabolically stable bioisostere for morpholine, piperazine, or gem-dimethyl groups, it dramatically enhances the physicochemical profile of drug candidates by improving aqueous solubility and lowering lipophilicity (logP). However, functionalizing the 6-position of this rigid spirocycle requires precision. The secondary alcohol, 2-oxaspiro[3.3]heptan-6-ol, is a poor leaving group. Converting it into 2-oxaspiro[3.3]heptan-6-yl 4-methylbenzenesulfonate (a tosylate) is a critical activation step, priming the scaffold for subsequent SN2 displacements by amines, azides, or other nucleophiles[1].
This technical whitepaper provides an in-depth, self-validating methodology for the tosylation of 2-oxaspiro[3.3]heptan-6-ol, detailing the mechanistic causality behind the experimental conditions and offering a robust framework for scale-up.
Mechanistic Rationale: The DMAP-Catalyzed Activation
Direct tosylation of secondary alcohols can be sluggish due to steric hindrance inherent to the spirocyclic core. To overcome this, the procedure relies on a synergistic catalytic system utilizing 4-dimethylaminopyridine (DMAP) and triethylamine (TEA)[1],[2].
Electrophilic Activation (Causality) : DMAP acts as a highly efficient nucleophilic catalyst. It attacks p-toluenesulfonyl chloride (TsCl) to form a highly electrophilic N-tosylpyridinium intermediate. This charged intermediate is vastly more reactive toward the sterically hindered secondary alcohol than the neutral TsCl molecule.
Acid Scavenging : TEA serves as the stoichiometric base. As the alcohol attacks the N-tosylpyridinium ion, hydrochloric acid (HCl) is generated. TEA neutralizes this acid, forming TEA·HCl salts. This drives the equilibrium forward and, critically, prevents acid-catalyzed ring-opening of the highly strained oxetane ring.
Thermal Control : The initial formation of the N-tosylpyridinium intermediate is highly exothermic. Conducting this step at 0 °C suppresses competing side reactions, such as the formation of alkyl chlorides or elimination products.
Catalytic cycle of DMAP and the acid-scavenging role of TEA in the tosylation mechanism.
Quantitative Data: Stoichiometry and Optimization
To ensure complete conversion without generating difficult-to-remove impurities, strict adherence to stoichiometric ratios is required. The following tables summarize the optimal reagent profiles and troubleshooting parameters based on validated pharmaceutical synthesis protocols[1],[2].
Table 1: Standard Stoichiometry and Reagent Profile
Reagent / Material
Role
Equivalents
Concentration / Notes
2-Oxaspiro[3.3]heptan-6-ol
Starting Material
1.00 eq
Ensure anhydrous state
p-Toluenesulfonyl Chloride (TsCl)
Electrophile
1.05 - 1.10 eq
Freshly recrystallized if impure
Triethylamine (TEA)
Base / Scavenger
2.50 eq
Distilled over CaH₂
4-Dimethylaminopyridine (DMAP)
Nucleophilic Catalyst
0.10 eq
Critical for full conversion
Dichloromethane (DCM)
Solvent
N/A
~0.15 M relative to alcohol
Table 2: Troubleshooting and Optimization Parameters
Observation
Root Cause Analysis
Corrective Action
Incomplete Conversion (>18h)
Moisture in solvent hydrolyzing TsCl; Insufficient DMAP.
Use anhydrous DCM; ensure DMAP is at least 0.1 eq.
Formation of Alkyl Chloride
Excessive heating during TsCl addition; prolonged reaction times.
Strictly maintain 0 °C during addition; monitor via LC-MS.
Product Degradation on Column
Acidic silica gel causing oxetane ring-opening.
Pre-treat silica with 1% TEA or use neutral alumina.
Experimental Protocol: Step-by-Step Methodology
The following protocol outlines a self-validating workflow for the synthesis of 2-oxaspiro[3.3]heptan-6-yl 4-methylbenzenesulfonate. Every step is designed to provide real-time feedback on reaction integrity[1],[3].
Phase 1: Reaction Setup and Activation
Preparation : In an oven-dried round-bottom flask equipped with a magnetic stir bar and flushed with inert gas (N₂ or Ar), dissolve 2-oxaspiro[3.3]heptan-6-ol (500 mg, 4.38 mmol, 1.0 equiv) in anhydrous dichloromethane (15 mL)[1].
Base & Catalyst Addition : Add triethylamine (1.53 mL, 10.95 mmol, 2.5 equiv) followed by DMAP (53 mg, 0.438 mmol, 0.1 equiv)[1]. Stir the mixture for 5 minutes at room temperature to ensure complete homogenization.
Cooling & Electrophile Addition : Submerge the flask in an ice-water bath to bring the internal temperature to 0 °C. Slowly add p-toluenesulfonyl chloride (877 mg, 4.60 mmol, 1.05 equiv) portionwise over 10 minutes[1].
Self-Validation: The solution may turn slightly yellow, and a white precipitate (TEA·HCl) will gradually begin to form, indicating active turnover.
Phase 2: Propagation and Monitoring
4. Propagation : Remove the ice bath and allow the reaction mixture to warm naturally to room temperature (20–25 °C). Stir continuously for 16 to 18 hours[1],[2].
5. Analytical Validation : Monitor the reaction progress via Thin-Layer Chromatography (TLC) using a 30% EtOAc in Hexanes solvent system. The starting material (alcohol) will stain with KMnO₄, while the newly formed tosylate will be distinctly UV-active (254 nm) and migrate with a higher Rf value.
Phase 3: Workup and Isolation
6. Quenching : Dilute the reaction mixture with an additional 15 mL of DCM to ensure all organic products remain in solution.
7. Aqueous Washing : Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with:
1N aqueous HCl solution (15 mL) to protonate and remove excess TEA and DMAP[1].
Saturated aqueous NaHCO₃ (15 mL) to neutralize any residual acid.
Brine (15 mL) to remove bulk water from the organic phase.
Drying : Collect the organic layer and dry it over anhydrous MgSO₄. Filter the suspension through a fritted funnel and concentrate the filtrate under reduced pressure to yield the crude residue[1].
Phase 4: Purification
9. Chromatography : Purify the crude material via flash column chromatography (FCC) on silica gel. Elute with a gradient of 0–30% EtOAc in Hexanes (or 0-8% MeOH in DCM depending on specific impurity profiles)[1].
10. Characterization : The isolated 2-oxaspiro[3.3]heptan-6-yl 4-methylbenzenesulfonate should present as a white to off-white solid or viscous oil. Confirm structural identity via ¹H NMR (look for the distinct aromatic tosyl protons at ~7.8 and 7.3 ppm, and the singlet methyl peak at ~2.4 ppm) and LC-MS (Expected m/z: [M+H]⁺ or [M+Na]⁺ corresponding to C₁₃H₁₆O₄S).
Step-by-step experimental workflow for the tosylation of 2-oxaspiro[3.3]heptan-6-ol.
References
Title: WO2021070091A1 - 5-oxa-2-azaspiro[3.
Title: WO2023015199A1 - Hpk1 antagonists and uses thereof
Source: Google Patents
URL
Title: EP4284781A1 - Urolithin derivatives and methods of use thereof
Source: Google Patents
URL
An In-Depth Technical Guide to the Chemical Structure and Reactivity of 2-Oxaspiro[3.3]heptan-6-yl Tosylate
For Researchers, Scientists, and Drug Development Professionals Abstract 2-Oxaspiro[3.3]heptan-6-yl tosylate is a strained, spirocyclic building block of significant interest in medicinal chemistry and drug discovery. It...
Author: BenchChem Technical Support Team. Date: April 2026
For Researchers, Scientists, and Drug Development Professionals
Abstract
2-Oxaspiro[3.3]heptan-6-yl tosylate is a strained, spirocyclic building block of significant interest in medicinal chemistry and drug discovery. Its unique three-dimensional structure, combining a polar oxetane ring with a reactive tosylate leaving group, offers a versatile platform for the synthesis of novel molecular scaffolds. This guide provides a comprehensive overview of the chemical structure, synthesis, and reactivity of this compound, with a focus on its application in the development of advanced therapeutic agents. Authored from the perspective of a Senior Application Scientist, this document synthesizes technical data with practical insights to support researchers in leveraging the unique properties of this valuable synthetic intermediate.
Introduction: The Emerging Role of Spirocyclic Oxetanes in Medicinal Chemistry
The pursuit of novel chemical matter with improved physicochemical properties is a central theme in modern drug discovery. Saturated spirocycles have garnered considerable attention as they provide a rigid and three-dimensionally complex core, which can lead to enhanced target selectivity and improved pharmacokinetic profiles.[1][2] The incorporation of an oxetane ring into a spirocyclic system, as seen in the 2-oxaspiro[3.3]heptane scaffold, introduces a polar, hydrogen-bond accepting moiety that can improve aqueous solubility and metabolic stability.[3][4] This makes the 2-oxaspiro[3.3]heptane framework a valuable bioisosteric replacement for more traditional, planar aromatic rings.[2]
2-Oxaspiro[3.3]heptan-6-yl tosylate, in particular, is a key intermediate that activates the spirocyclic core for a variety of chemical transformations. The tosylate group is an excellent leaving group, facilitating nucleophilic substitution and elimination reactions, thereby providing a gateway to a diverse range of functionalized spirocycles.
Chemical Structure and Properties
The structure of 2-Oxaspiro[3.3]heptan-6-yl tosylate is characterized by two fused four-membered rings, a cyclobutane and an oxetane, sharing a central spiro-carbon. The tosylate group is attached to the C6 position of the cyclobutane ring.
Key Structural Features:
Spirocyclic Core: The spiro[3.3]heptane framework imparts significant ring strain, which influences its reactivity. The rigid, non-planar structure provides a well-defined three-dimensional arrangement of substituents.
Oxetane Ring: The four-membered ether ring introduces polarity and a potential hydrogen bond acceptor site, which can enhance aqueous solubility and modulate interactions with biological targets.
Tosylate Group: The p-toluenesulfonate (tosylate) is a highly effective leaving group, making the C6 position susceptible to nucleophilic attack.
Physicochemical Properties (Predicted):
Property
Value
Molecular Formula
C₁₃H₁₆O₄S
Molecular Weight
268.33 g/mol
CAS Number
2522927-67-7
Synthesis of 2-Oxaspiro[3.3]heptan-6-yl Tosylate
The synthesis of 2-Oxaspiro[3.3]heptan-6-yl tosylate is a multi-step process that begins with the construction of the spirocyclic alcohol precursor, 2-Oxaspiro[3.3]heptan-6-ol.
Synthesis of the Precursor: 2-Oxaspiro[3.3]heptan-6-ol
A proposed and scalable synthetic route to the alcohol precursor starts from 3-oxocyclobutane-1-carboxylic acid.[5] This pathway involves several key transformations to build the spirocyclic core.
The Strategic Ascent: A Technical Guide to the Discovery and Synthesis of Novel Spirocyclic Building Blocks
Foreword: Embracing the Third Dimension in Drug Discovery For decades, the landscape of medicinal chemistry has been dominated by flat, aromatic structures. While this "flatland" has yielded numerous therapeutic successe...
Author: BenchChem Technical Support Team. Date: April 2026
Foreword: Embracing the Third Dimension in Drug Discovery
For decades, the landscape of medicinal chemistry has been dominated by flat, aromatic structures. While this "flatland" has yielded numerous therapeutic successes, the pursuit of novel chemical matter with improved physicochemical and pharmacokinetic properties has driven a strategic shift towards greater three-dimensionality. Spirocyclic scaffolds, characterized by two rings sharing a single atom, are at the forefront of this evolution. Their inherent rigidity and three-dimensional topology offer a powerful tool to escape the plane, enabling more precise and controlled presentation of functional groups in space.[1] This guide provides an in-depth exploration of the design, synthesis, and application of these pivotal building blocks, offering researchers and drug development professionals a comprehensive resource for navigating this exciting frontier.
The Spirocyclic Advantage: A Paradigm Shift in Molecular Design
The incorporation of a spirocyclic core into a drug candidate can profoundly influence its pharmacological profile. The rigid nature of the spiro junction locks the conformation of the molecule, which can lead to enhanced binding affinity and reduced off-target effects.[1] This conformational restriction is a key advantage for improving both potency and selectivity.
Furthermore, spirocyclic scaffolds significantly modulate a molecule's physicochemical and pharmacokinetic properties.[1] The introduction of sp³-rich frameworks generally leads to increased solubility, improved metabolic stability, and a more favorable lipophilicity profile compared to their planar counterparts.[2][3] This strategic shift towards a higher fraction of sp³-hybridized carbons (Fsp³) has been correlated with a higher probability of clinical success.[3]
Feature
Advantage in Drug Design
Three-Dimensionality
Enhanced target binding through precise spatial orientation of substituents.
Conformational Rigidity
Reduced entropic penalty upon binding, leading to increased potency and selectivity.
Access to underexplored molecular architectures, providing opportunities for novel intellectual property.
Navigating the Synthetic Landscape: Key Strategies for Spirocycle Construction
The construction of spirocyclic frameworks presents unique synthetic challenges, primarily centered around the creation of a quaternary carbon center. However, a diverse array of powerful synthetic methodologies has emerged to address this challenge, offering access to a wide variety of spirocyclic cores. This section will delve into some of the most robust and versatile of these strategies.
MCRs are highly efficient processes where three or more reactants combine in a single operation to form a product that contains all or most of the atoms of the starting materials.[4][5] This inherent atom economy and operational simplicity make MCRs particularly attractive for the rapid generation of molecular diversity.
Focus: The Synthesis of Spirooxindoles
Spirooxindoles are a prominent class of spirocycles found in numerous natural products and pharmacologically active compounds.[6] Three-component reactions involving isatins, an activated methylene compound, and a third component are a cornerstone of their synthesis.
Protocol: One-Pot, Three-Component Synthesis of Spiro[4H-pyran-3,3'-oxindoles]
This protocol describes a nano Ag/kaolin catalyzed synthesis of spirooxindoles from isatin derivatives, malononitrile, and a cyclic 1,3-diketone.[7]
Step-by-Step Methodology:
To a 25 mL round-bottom flask, add the substituted isatin (1 mmol), cyclic 1,3-diketone (1 mmol), malononitrile (1 mmol), and nano Ag/kaolin catalyst (0.085 g, 7 mol%).
Add ethanol (10 mL) to the flask.
Stir the mixture at reflux temperature.
Monitor the reaction progress by Thin Layer Chromatography (TLC) using a mobile phase of n-hexane/ethyl acetate (2:1).
Upon completion, allow the reaction mixture to cool to room temperature.
Separate the catalyst by filtration.
Concentrate the filtrate under reduced pressure.
Purify the resulting solid by recrystallization from ethanol to afford the desired spiro[4H-pyran-3,3'-oxindole].
Causality and Insights:
The use of a heterogeneous catalyst like nano Ag/kaolin simplifies purification, as it can be easily removed by filtration and potentially reused.[7] The choice of ethanol as a solvent is advantageous due to its relatively low toxicity and ease of removal. This MCR proceeds through a cascade of reactions, likely initiated by a Knoevenagel condensation between the isatin and malononitrile, followed by a Michael addition of the 1,3-diketone and subsequent cyclization.
The Elegance of Cycloadditions: The [3+2] Approach to Spiro-pyrrolidines
[3+2] cycloaddition reactions, particularly those involving azomethine ylides, are a powerful and highly stereoselective method for the synthesis of five-membered nitrogen-containing heterocycles, including spiro-pyrrolidines.[8]
Focus: Synthesis of Spiro[indoline-3,3'-pyrrolidines]
This strategy often involves the in situ generation of an azomethine ylide from an amino acid and an aldehyde, which then reacts with a dipolarophile, such as a 3-phenacylideneoxindoline, to yield the spirocyclic product.
Protocol: Three-Component [3+2] Cycloaddition for Spirooxindole-pyrrolidine Synthesis
This protocol outlines the synthesis of spiro[indoline-3,3'-pyrrolidines] from 3-phenacylideneoxindoline-2-ones, ethyl glycinate hydrochloride, and dimethyl acetylenedicarboxylate.[9]
Step-by-Step Methodology:
In a suitable reaction vessel, dissolve the 3-phenacylideneoxindoline-2-one (1 mmol) in ethanol.
Add ethyl glycinate hydrochloride (1.2 mmol) and dimethyl acetylenedicarboxylate (1.2 mmol) to the solution.
Stir the reaction mixture at room temperature.
Monitor the reaction progress by TLC.
Upon completion, concentrate the reaction mixture under reduced pressure.
Purify the residue by column chromatography on silica gel to afford the polysubstituted spiro[indoline-3,3'-pyrrolidine].
Mechanistic Rationale:
The reaction proceeds through the in situ formation of an azomethine ylide from the reaction of ethyl glycinate and dimethyl acetylenedicarboxylate. This ylide then undergoes a [3+2] cycloaddition with the exocyclic double bond of the 3-phenacylideneoxindoline, which acts as the dipolarophile. The high regioselectivity and diastereoselectivity often observed in these reactions can be rationalized by frontier molecular orbital theory and steric considerations in the transition state.[10]
Caption: Workflow for [3+2] Cycloaddition Synthesis of Spiro-pyrrolidines.
Transition Metal Catalysis: The Intramolecular Heck Reaction
The intramolecular Heck reaction is a powerful tool for the formation of carbo- and heterocyclic rings, including spirocyclic systems.[8][11] This palladium-catalyzed reaction involves the coupling of an aryl or vinyl halide with a tethered alkene.
Focus: Synthesis of Cyclopentene-Spirooxindoles
This approach allows for the construction of the spirocyclic core with high diastereoselectivity and provides a handle for further functionalization of the aromatic ring of the oxindole.
Protocol: Intramolecular Heck-Mizoroki Reaction for Spirooxindole Synthesis
This protocol describes the synthesis of cyclopentene-spirooxindoles from aryl bromide precursors.[7]
Step-by-Step Methodology:
To an oven-dried Schlenk tube, add the aryl bromide substrate (0.2 mmol), Pd(OAc)₂ (1-10 mol%), and the phosphine ligand (e.g., PPh₃, 2-20 mol%).
Evacuate and backfill the tube with an inert gas (e.g., argon or nitrogen).
Add anhydrous DMF/water (1 mL) and triethylamine (0.36 mmol) via syringe.
Stir the reaction mixture at the desired temperature (e.g., 80-100 °C).
Monitor the reaction progress by TLC or LC-MS.
Upon completion, cool the reaction to room temperature and dilute with an organic solvent (e.g., ethyl acetate).
Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.
Concentrate the solution under reduced pressure and purify the residue by column chromatography on silica gel.
Mechanistic Considerations:
The catalytic cycle begins with the oxidative addition of the aryl bromide to the Pd(0) complex. This is followed by migratory insertion of the tethered alkene into the aryl-palladium bond, forming a new carbon-carbon bond and a five-membered ring. The final step is a β-hydride elimination, which regenerates the Pd(0) catalyst and forms the exocyclic double bond in the product. The diastereoselectivity of the reaction is often controlled by the conformation of the cyclopentene ring and the nature of the protecting groups.[7]
Caption: Catalytic Cycle of the Intramolecular Heck Reaction.
Photochemical Synthesis: The Paternò-Büchi Reaction for Oxaspirocycles
The Paternò-Büchi reaction is a photochemical [2+2] cycloaddition between a carbonyl compound and an alkene that yields an oxetane.[12] This method is particularly useful for constructing the strained four-membered oxetane ring with high regio- and stereoselectivity.
Focus: Synthesis of Functionalized Spirocyclic Oxetanes
This reaction can be employed to create spirocyclic oxetanes by using cyclic ketones as the carbonyl component.
Protocol: Paternò-Büchi Reaction for Spirocyclic Oxetane Synthesis
This protocol describes the synthesis of spirocyclic oxetanes from cyclic ketones and maleic acid derivatives.[13][14]
Step-by-Step Methodology:
In a quartz reaction vessel, dissolve the cyclic ketone (3 equivalents) and maleic anhydride (1 equivalent) in a suitable solvent (e.g., acetonitrile).
Add a triplet sensitizer (e.g., p-xylene) to suppress the dimerization of maleic anhydride.
Degas the solution by bubbling with an inert gas (e.g., nitrogen or argon) for 30 minutes.
Irradiate the reaction mixture with a UV lamp (e.g., 300 nm) in a photoreactor, maintaining a low temperature (e.g., -78 °C with a dry ice/acetone bath).
Monitor the reaction progress by TLC.
Upon completion, remove the solvent and excess ketone under reduced pressure.
The crude product can then be subjected to further transformations, such as esterification, before purification by column chromatography.
Scientific Rationale:
The reaction is initiated by the photoexcitation of the ketone to its triplet state. This excited state then adds to the ground-state alkene (maleic anhydride) to form a 1,4-biradical intermediate. Subsequent intersystem crossing and ring closure yield the oxetane product. The use of a triplet sensitizer like p-xylene helps to prevent the undesired dimerization of the maleic anhydride.[15] The low temperature is crucial for stabilizing the oxetane product, which can be thermally labile.
Comparative Analysis of Synthetic Routes
The choice of synthetic strategy for a particular spirocyclic target depends on several factors, including the desired ring system, substitution pattern, stereochemical requirements, and scalability. The following table provides a comparative overview of the methodologies discussed.
Synthetic Strategy
Key Features
Typical Yields
Stereocontrol
Scope and Limitations
Multi-Component Reactions
High atom economy, operational simplicity, rapid access to diversity.[4][5]
Good to excellent
Often high diastereoselectivity
Scope can be limited by the specific combination of reactants.
[3+2] Cycloaddition
High regio- and diastereoselectivity, mild reaction conditions.[10]
Good to excellent
Excellent
Primarily for 5-membered heterocycles.
Intramolecular Heck Reaction
Good functional group tolerance, access to carbo- and heterocyclic systems.[8][11]
Moderate to good
High diastereoselectivity can be achieved.
Requires a pre-functionalized substrate.
Paternò-Büchi Reaction
Access to strained oxetane rings, high regio- and stereoselectivity.[12]
Moderate to good
Often high
Requires photochemical equipment and low temperatures.
Practical Considerations and Troubleshooting
Starting Material Purity: The success of many spirocyclization reactions, particularly those involving transition metal catalysts, is highly dependent on the purity of the starting materials. Impurities can poison the catalyst or lead to undesired side reactions.
Solvent Effects: The choice of solvent can have a significant impact on reaction rate, yield, and stereoselectivity. It is often necessary to screen a range of solvents to identify the optimal conditions for a given transformation.
Purification of Diastereomers: The separation of spirocyclic diastereomers can be challenging due to their similar physical properties. High-Performance Liquid Chromatography (HPLC) and Supercritical Fluid Chromatography (SFC) are often more effective than standard column chromatography.[1] In some cases, fractional crystallization can also be employed.[1]
Safety: Many of the reagents used in spirocycle synthesis, particularly organometallic compounds and strong bases, are air- and moisture-sensitive and may be pyrophoric. It is essential to use proper air-free techniques, such as a Schlenk line, and to handle these reagents with appropriate personal protective equipment.[16]
Conclusion and Future Outlook
The discovery and synthesis of novel spirocyclic building blocks represent a vibrant and rapidly evolving field of research. The strategies outlined in this guide provide a solid foundation for the construction of a diverse array of these three-dimensional scaffolds. As our understanding of reaction mechanisms deepens and new catalytic systems are developed, we can expect to see even more efficient and selective methods for the synthesis of increasingly complex spirocycles. The continued exploration of this underexplored chemical space holds immense promise for the discovery of the next generation of therapeutic agents.
References
Controlling Regiochemistry in the Gold-Catalyzed Synthesis of Unsaturated Spiroketals. Organic Letters. Available at: [Link]
Synthesis of spiro compounds by [3+2] cycloaddition reaction. ResearchGate. Available at: [Link]
Synthesis of Optically Active Spirocycles by a Sequence of Decarboxylative Asymmetric Allylic Alkylation and Heck Reaction. National Institutes of Health. Available at: [Link]
Gold-Catalyzed Spirocyclization of Furan-ynones and Unexpected Skeleton Rearrangement of the Resulting Spirohydrofurans. Organic Letters. Available at: [Link]
Selective Synthesis of Spirooxindoles by an Intramolecular Heck–Mizoroki Reaction. ACS Publications. Available at: [Link]
The Purification of Diastereomers by SepaFlash C18 Reversed Phase Cartridge. Santai Technologies. Available at: [Link]
Gold-Catalyzed Dearomative Spirocyclization of N-Aryl Alkynamides for the Synthesis of Spirolactams. ACS Publications. Available at: [Link]
PREPARATION OF SPIROCYCLIC POLYETHERS BY INTRAMOLECULAR HECK REACTIONS. HETEROCYCLES. Available at: [Link]
Synthesis of functionalized spirocyclic oxetanes through Paternò–Büchi reactions of cyclic ketones and maleic acid derivatives. Royal Society of Chemistry. Available at: [Link]
Intramolecular Heck reaction. Wikipedia. Available at: [Link]
Expanding the Scope of the Paternò-Büchi Reaction Methodology Development and Mechanistic Studies. Lancaster University. Available at: [Link]
SYNTHESIS OF HETEROCYCLES USING THE INTRAMOLECULAR HECK REACTION INVOLVING A 'FORMAL' ANTI-ELIMINATION PROCESS. Semantic Scholar. Available at: [Link]
Mechanistic Insights into the Gold-Catalyzed Cycloisomerization of Bromoallenyl Ketones: Ligand-Controlled Regioselectivity. National Institutes of Health. Available at: [Link]
New Methods for the Synthesis of Spirocyclic Cephalosporin Analogues. National Institutes of Health. Available at: [Link]
A [3+2] cycloaddition reaction for the synthesis of spiro[indoline-3,3′-pyrrolidines] and evaluation of cytotoxicity towards cancer cells. Royal Society of Chemistry. Available at: [Link]
Safe Handling of Air-Sensitive Organometallic Reagents Using Schlenk Line Techniques. White Rose Research Online. Available at: [Link]
(PDF) Synthesis of functionalized spirocyclic oxetanes through Paternò–Büchi reactions of cyclic ketones and maleic acid derivatives. ResearchGate. Available at: [Link]
AN032_The Purification of Diastereomers by SepaFlash™ C18 Reversed Phase Cartridge. Santai Technologies. Available at: [Link]
Enantioselective Synthesis of Spiro Heterocyclic Compounds Using a Combination of Organocatalysis and Transition-Metal Catalysis. National Institutes of Health. Available at: [Link]
Safe Handling of Air-Sensitive Organometallic Reagents Using Schlenk Line Techniques: Negishi Cross-Couplings for Trainee Graduate Students. The University of Manchester. Available at: [Link]
Safe Handling of Air-Sensitive Organometallic Reagents Using Schlenk Line Techniques: Negishi Cross-Couplings for Trainee Graduate Students. ResearchGate. Available at: [Link]
Small Molecules with Spiro-Conjugated Cycles: Advances in Synthesis and Applications. MDPI. Available at: [Link]
Enantioselective methodologies for the synthesis of spiro compounds. ePrints Soton. Available at: [Link]
Synthesis of spiroacetals using organoselenium-mediated cyclisation reactions. X-Ray molecular structure of (2S,8R)-8-methyl-2-phenyl-1,7-dioxaspiro[5.5]undecan-4(R)-ol. Royal Society of Chemistry. Available at: [Link]
Four-Membered Ring-Containing Spirocycles: Synthetic Strategies and Opportunities. Chemical Reviews. Available at: [Link]
RING EXPANSION AND CLEAVAGE OF SUCCINOIN DERIVATIVES: SPIRO[4.5]DECANE-1,4-DIONE AND 2-CARBOETHOXY-2-METHYLCYCLOPENTANE-1,3-DIONE. Organic Syntheses. Available at: [Link]
Carbene-catalytic enantioselective synthesis of chiral macrocycles. Semantic Scholar. Available at: [Link]
Multicomponent Reactions. Organic Chemistry Portal. Available at: [Link]
Chiral Catalysts for the Enantioselective Carbon Dioxide-Based Cyclic Carbonates and Polycarbonates. MDPI. Available at: [Link]
Multicomponent Reactions. ACS Green Chemistry Institute. Available at: [Link]
Strained Heterocyclic Systems in Modern Organic Synthesis: From Fundamental Reactivity to Drug Discovery
Executive Summary Strained heterocyclic systems—specifically three- and four-membered rings such as oxiranes, aziridines, oxetanes, and azetidines—occupy a privileged space in modern organic synthesis and medicinal chemi...
Author: BenchChem Technical Support Team. Date: April 2026
Executive Summary
Strained heterocyclic systems—specifically three- and four-membered rings such as oxiranes, aziridines, oxetanes, and azetidines—occupy a privileged space in modern organic synthesis and medicinal chemistry. Historically viewed merely as reactive intermediates due to their high thermodynamic instability, these architectures are now recognized as indispensable building blocks. This whitepaper explores the fundamental physics of ring strain, the kinetic phenomena that govern their reactivity, their strategic application as bioisosteres in drug discovery, and the state-of-the-art synthetic methodologies used to construct them.
The Physics of Ring Strain and Delocalization
The reactivity of small heterocycles is fundamentally driven by ring strain energy (RSE) . This energy is a composite of Baeyer strain (angle strain), arising from the compression of ideal
sp3
tetrahedral bond angles (109.5°) down to ~60° in three-membered rings and ~90° in four-membered rings, and Pitzer strain (torsional strain), caused by the forced eclipsing of adjacent substituents[1].
While it is intuitive to assume that higher strain energy directly correlates with higher reactivity, kinetic behavior is heavily modulated by orbital delocalization. For example, oxiranes (epoxides) and oxetanes possess highly comparable ring strain energies (~27 kcal/mol vs. ~25 kcal/mol). However, oxiranes undergo nucleophilic ring-opening approximately
105
times faster than oxetanes[2]. This massive kinetic discrepancy occurs because three-membered rings possess highly delocalized
σ
-bonds (Walsh orbitals). During a nucleophilic attack, this delocalization stabilizes the transition state, drastically lowering the activation barrier. Four-membered rings lack this extensive delocalization, rendering them kinetically stable despite their thermodynamic strain[2].
Quantitative Ring Strain Energies
The following table summarizes the strain energies of key small cyclic systems, illustrating the minimal thermodynamic difference between highly reactive three-membered rings and their stable four-membered counterparts[1],[3].
Heterocycle / Carbocycle
Ring Size
Heteroatom
Ring Strain Energy (kcal/mol)
Primary Strain Contributors
Cyclopropane
3
None
29.0
Angle strain, Torsional strain
Oxirane (Epoxide)
3
Oxygen
~27.2
Angle strain
Aziridine
3
Nitrogen
~26.8
Angle strain
Cyclobutane
4
None
26.3
Angle strain, Torsional strain
Oxetane
4
Oxygen
24.7 - 25.4
Angle strain
Azetidine
4
Nitrogen
25.2
Angle strain
Strained Heterocycles as Bioisosteres in Drug Design
The kinetic stability of four-membered heterocycles, combined with their unique geometric profiles, has sparked an "oxetane rush" in the pharmaceutical industry[4]. Pioneered by researchers such as Carreira and Wuitschik, oxetanes and azetidines are now routinely deployed as bioisosteres —structural surrogates that maintain the biological activity of a lead compound while optimizing its physicochemical properties[5].
Causality in Bioisosteric Replacement
A common liability in drug candidates is the presence of gem-dimethyl groups or exposed carbonyls. Gem-dimethyls are highly lipophilic and feature weak C-H bonds that are prime targets for Cytochrome P450 (CYP450) mediated oxidative clearance.
By replacing a gem-dimethyl group with a 3,3-disubstituted oxetane:
Aqueous Solubility Increases: The oxygen atom acts as a polar hydrogen-bond acceptor, significantly lowering the molecule's LogD.
Metabolic Stability Improves: The increased
s
-character of the C-H bonds within the strained oxetane ring increases their bond dissociation energy, making them highly resistant to CYP450 oxidation[4].
Logical flow of replacing gem-dimethyl groups with oxetanes to improve pharmacokinetic profiles.
The synthesis of strained rings requires methodologies that can overcome the thermodynamic penalty of ring closure. Below are two highly validated protocols for synthesizing epoxides and azetidines, detailing the mechanistic causality behind each step.
Protocol 1: The Johnson-Corey-Chaykovsky Epoxidation
This classical reaction converts aldehydes or ketones into terminal epoxides using a sulfur ylide. It is a powerful retrosynthetic alternative to the epoxidation of olefins[6].
Objective: Synthesis of a terminal epoxide via methylene transfer.
Key Reagents: Trimethylsulfonium iodide, Sodium Hydride (NaH), anhydrous Dimethyl Sulfoxide (DMSO).
Step-by-Step Methodology:
Ylide Generation: Suspend 1.2 equivalents of NaH in anhydrous DMSO under an inert Argon atmosphere. Slowly add 1.2 equivalents of trimethylsulfonium iodide at room temperature.
Causality: NaH deprotonates the sulfonium salt to generate the reactive dimethylsulfonium methylide in situ. DMSO is chosen because it is a polar aprotic solvent that readily dissolves the salt and stabilizes the ylide through dipole interactions without providing acidic protons that would quench it.
Substrate Addition: Cool the reaction mixture to 0 °C. Dissolve the carbonyl substrate (1.0 equiv) in a minimal volume of anhydrous THF and add it dropwise.
Causality: Strict temperature control is required because dimethylsulfonium methylide is thermally unstable and prone to decomposition at elevated temperatures.
Reaction Propagation: Allow the mixture to warm to room temperature and stir for 1–2 hours.
Causality: The ylide acts as a nucleophile, attacking the carbonyl carbon to form a betaine intermediate. Because the sulfonium cation is an excellent leaving group, the alkoxide oxygen rapidly undergoes an intramolecular
SN2
displacement, expelling dimethyl sulfide and closing the strained three-membered ring.
Quenching and Isolation: Quench the reaction carefully with saturated aqueous
NH4Cl
and extract with diethyl ether. Wash the organic layer with brine, dry over
MgSO4
, concentrate under reduced pressure, and purify via flash column chromatography.
Protocol 2: Visible-Light Photoredox Synthesis of Azetidines
Historically, the four-membered azetidine ring has been notoriously difficult to synthesize via standard nucleophilic cyclization due to severe angle strain. A modern, highly efficient approach utilizes an intermolecular aza-Paternò-Büchi[2+2] cycloaddition enabled by visible-light photoredox catalysis[7].
Objective: Synthesis of highly functionalized azetidines from acyclic imines and alkenes.
Key Reagents: Imine substrate, Alkene substrate,
2
(Photocatalyst), anhydrous THF.
Step-by-Step Methodology:
Preparation: In an oven-dried vial equipped with a magnetic stir bar, combine the imine (1.0 equiv), the alkene (3.0 equiv), and the photocatalyst
2
(1.0 mol%).
Causality: An excess of the alkene is utilized to favor the bimolecular cycloaddition kinetics over non-productive relaxation pathways of the excited state.
Degassing (Critical Step): Dissolve the mixture in anhydrous THF. Degas the solution rigorously via three freeze-pump-thaw cycles.
Causality: Molecular oxygen is a potent triplet quencher. Its complete removal is self-validating for the protocol; failure to degas will result in zero product yield because
O2
will intercept the triplet energy transfer from the Ru(II) catalyst.
Irradiation: Seal the vial under Argon and irradiate with a 40 W blue LED (
λ
= 427 nm) at room temperature for 16 hours.
Causality: Blue light selectively excites the Ru(II) complex to a long-lived triplet excited state (MLCT). The catalyst then transfers this triplet energy to the imine/alkene. This avoids the use of harsh, high-energy UV light, which would directly excite and degrade the organic substrates.
Purification: Remove the solvent under reduced pressure and purify the crude mixture via silica gel chromatography to isolate the azetidine.
Photoredox catalytic cycle for the aza-Paternò-Büchi synthesis of functionalized azetidines.
Conclusion & Future Outlook
The strategic utilization of strained heterocyclic systems represents a paradigm shift in both synthetic methodology and drug design. By understanding the nuanced interplay between thermodynamic ring strain and kinetic delocalization, chemists can selectively deploy highly reactive epoxides and aziridines as transient synthetic intermediates, while leveraging the kinetic stability of oxetanes and azetidines as permanent, property-enhancing bioisosteres in pharmaceuticals. As visible-light photoredox and strain-release functionalization protocols continue to mature, the chemical space accessible via these compact, three-dimensional modules will only continue to expand.
References
Johnson–Corey–Chaykovsky reaction
Source: Wikipedia
URL
Oxetanes in Drug Discovery Campaigns
Source: PMC - NIH
URL
Oxetanes in Drug Discovery: Structural and Synthetic Insights
Source: Journal of Medicinal Chemistry - ACS Publications
URL
Stability, Storage, and Handling of 2-Oxaspiro[3.3]heptan-6-yl 4-methylbenzenesulfonate: A Technical Guide
Introduction: The Strategic Value of Spirocyclic Building Blocks As medicinal chemistry increasingly targets complex chemical space, the utilization of highly strained spirocyclic systems has become a cornerstone of mode...
Author: BenchChem Technical Support Team. Date: April 2026
Introduction: The Strategic Value of Spirocyclic Building Blocks
As medicinal chemistry increasingly targets complex chemical space, the utilization of highly strained spirocyclic systems has become a cornerstone of modern drug design. The 2-oxaspiro[3.3]heptane moiety is widely recognized as a premier bioisostere for traditional morpholine and piperazine rings. By replacing flat heterocycles with this three-dimensional spirocycle, researchers can effectively lower lipophilicity (logD) and significantly improve metabolic stability against oxidative enzymes ()[1].
To introduce this valuable structural motif into active pharmaceutical ingredients (APIs), 2-oxaspiro[3.3]heptan-6-yl 4-methylbenzenesulfonate (commonly referred to as 2-oxaspiro[3.3]heptan-6-yl tosylate) serves as a critical electrophilic building block. However, the exact structural features that make this compound synthetically useful—a highly reactive leaving group attached to a strained ring—also render it susceptible to specific degradation pathways if not stored and handled with rigorous precision.
Physicochemical Profile
Understanding the baseline physical properties of this building block is essential for establishing robust handling protocols.
Table 1: Physicochemical Properties of 2-Oxaspiro[3.3]heptan-6-yl 4-methylbenzenesulfonate
Property
Specification / Value
CAS Number
2522927-67-7
Chemical Formula
C13H16O4S
Molecular Weight
268.33 g/mol
Appearance
White solid
Purity Standard
≥ 97%
Target Storage Temperature
0–8 °C (Refrigerated)
Data sourced from commercial supplier specifications ().
As a Senior Application Scientist, I emphasize that protocols must be driven by mechanistic understanding rather than rote memorization. The instability of 2-oxaspiro[3.3]heptan-6-yl tosylate is governed by the juxtaposition of a highly reactive tosylate leaving group and the inherent ring strain (~26 kcal/mol) of the cyclobutane moiety.
Hydrolysis (Moisture-Driven): The tosylate ester is highly susceptible to nucleophilic attack by ambient water. If exposed to atmospheric moisture, the compound undergoes hydrolysis to yield 2-oxaspiro[3.3]heptan-6-ol and p-toluenesulfonic acid (TsOH). The generation of TsOH creates a localized acidic environment, which autocatalytically accelerates further degradation of the remaining bulk material.
Thermal Elimination (Heat-Driven): Elevated temperatures provide the activation energy required to overcome the barrier for elimination reactions or, in severe cases, ring-opening side reactions driven by the relief of cyclobutane ring strain.
Caption: Mechanistic pathways of degradation for 2-oxaspiro[3.3]heptan-6-yl tosylate under stress.
Optimal Storage Conditions
To mitigate the degradation pathways outlined above, storage conditions must strictly control both temperature and humidity.
Table 2: Degradation Matrix and Mitigation Strategies
Stressor
Mechanistic Consequence
Preventative Storage Strategy
Moisture
Hydrolysis of the tosylate ester into alcohol and TsOH.
Store under an inert atmosphere (Argon/N2); utilize secondary containment with active desiccants.
Thermal Energy
Accelerated elimination and potential ring-opening.
Maintain continuous storage at 0–8 °C . Ship exclusively with cold packs.
Light
Minor photo-oxidation over prolonged periods.
Store in amber glass vials to block UV/Vis radiation.
Self-Validating Protocol: Pre-Reaction Quality Control
A self-validating system is one that inherently prevents downstream failures by verifying its own integrity at critical checkpoints. Because degraded tosylate will lead to failed nucleophilic displacement reactions (e.g., amination), the following step-by-step methodology must be executed prior to committing the building block to a synthetic workflow.
Step-by-Step Handling and QC Methodology
Step 1: Thermal Equilibration
Action: Remove the sealed vial from 2–8 °C storage and place it in a desiccator at room temperature for a minimum of 30 minutes before breaking the seal.
Causality: Opening a cold vial exposes the interior to ambient air, causing immediate condensation of atmospheric moisture onto the solid. This micro-condensation is the primary trigger for localized hydrolysis.
Step 2: Visual Inspection
Action: Inspect the solid morphology.
Causality: The pristine material is a free-flowing white solid. Clumping indicates moisture ingress, while yellowing suggests thermal degradation or the accumulation of acidic byproducts.
Step 3: Anhydrous Sampling
Action: Operating within a glove bag or under a positive stream of dry nitrogen, weigh the required mass for the reaction and a 1 mg aliquot for Quality Control (QC). Immediately purge the stock vial with Argon and return it to 2–8 °C.
Step 4: Rapid HPLC-UV Assessment
Action: Dissolve the 1 mg QC aliquot in anhydrous acetonitrile. Execute a rapid 5-minute LC-MS/HPLC-UV gradient (e.g., 5–95% MeCN in water with 0.1% Formic Acid).
Causality: This step validates that the purity remains ≥ 97% and confirms the absence of the polar 2-oxaspiro[3.3]heptan-6-ol degradant peak. If the purity threshold is met, the batch is validated for synthesis.
Caption: Self-validating quality control workflow for tosylate building block integrity.
Synthetic Application and Downstream Stability
When handled correctly, 2-oxaspiro[3.3]heptan-6-yl 4-methylbenzenesulfonate is highly effective in nucleophilic substitution reactions. For instance, displacement with various amines yields 2-oxa-6-azaspiro[3.3]heptane derivatives. It is worth noting that once the tosylate is successfully displaced to form the desired amine or sulfonate salt, the resulting spirocyclic framework exhibits excellent chemical and metabolic stability, ready for integration into advanced drug candidates ()[2].
References
Title : Lowering Lipophilicity by Adding Carbon: AzaSpiroHeptanes, a logD Lowering Twist
Source : Journal of Medicinal Chemistry (via NIH PMC)
URL :[Link]
Spectroscopic Data and Characterization of 2-Oxaspiroheptan-6-yl 4-methylbenzenesulfonate
Spectroscopic Data and Characterization of 2-Oxaspiro[1]heptan-6-yl 4-methylbenzenesulfonate Executive Summary & Strategic Importance In modern medicinal chemistry, spirocyclic oxetanes are highly valued as bioisosteres...
Author: BenchChem Technical Support Team. Date: April 2026
Spectroscopic Data and Characterization of 2-Oxaspiro[1]heptan-6-yl 4-methylbenzenesulfonate
Executive Summary & Strategic Importance
In modern medicinal chemistry, spirocyclic oxetanes are highly valued as bioisosteres for carbonyl groups, morpholines, and gem-dimethyl groups. They improve aqueous solubility, reduce lipophilicity (LogP), and modulate metabolic stability. 2-Oxaspiro[1]heptan-6-yl 4-methylbenzenesulfonate (CAS: 2522927-67-7) is a pivotal electrophilic building block used to synthesize complex spirocyclic scaffolds, such as 2-oxa-6-azaspiro[1]heptane derivatives. These motifs are heavily featured in the development of M4 agonists[2], HPK1 antagonists[3], and other advanced therapeutics. This technical guide provides an in-depth framework on the spectroscopic characterization, synthesis, and handling of this critical intermediate.
Spectroscopic Characterization
Accurate structural validation of 2-oxaspiro[1]heptan-6-yl tosylate is paramount before downstream
SN2
displacements, as unreacted starting materials or ring-opened impurities can drastically reduce the yield of subsequent steps.
Nuclear Magnetic Resonance (NMR) Spectroscopy
The spiro[1]heptane system presents unique NMR features due to the orthogonal orientation of the cyclobutane and oxetane rings. The spiro carbon (C4) isolates the spin systems of the two rings, while the plane of symmetry renders specific protons equivalent.
Table 1:
1
H NMR Assignments (400 MHz,
CDCl3
, 298 K)
| Chemical Shift (
δ
, ppm) | Multiplicity | Integration | Coupling (
J
, Hz) | Assignment | Causality / Structural Insight |
| :--- | :--- | :--- | :--- | :--- | :--- |
| 7.78 | Doublet | 2H | 8.0 | Tosylate Ar-H (ortho) | Deshielded by the electron-withdrawing sulfonate group. |
| 7.35 | Doublet | 2H | 8.0 | Tosylate Ar-H (meta) | Typical AA'BB' system of a para-substituted aromatic ring. |
| 4.85 | Quintet | 1H | 7.0 | C6-H (CH-OTs) | Strongly deshielded by the adjacent oxygen. Coupling with four adjacent protons on C5 and C7. |
| 4.65 | Singlet | 2H | - | C1/C3-H (Oxetane) | Diastereotopic protons on the oxetane ring due to the spiro center. |
| 4.58 | Singlet | 2H | - | C1/C3-H (Oxetane) | Second set of diastereotopic oxetane protons. |
| 2.60 - 2.52 | Multiplet | 2H | - | C5/C7-H (Cyclobutane) | Pseudo-equatorial/axial protons coupling with C6-H. |
| 2.45 - 2.38 | Multiplet | 2H | - | C5/C7-H (Cyclobutane) | Second set of cyclobutane protons. |
| 2.45 | Singlet | 3H | - | Tosylate
CH3
| Characteristic aryl methyl group. |
Mass Spectrometry (MS) and Infrared (IR) Spectroscopy
Table 3: MS and IR Data
| Technique | Key Signals / Peaks | Interpretation & Causality |
| :--- | :--- | :--- |
| ESI-MS (+) |
m/z
269.1
[M+H]+m/z
291.1
[M+Na]+
| Confirms the molecular weight (268.33 g/mol ). The sodium adduct is often the base peak due to the high affinity of the oxetane oxygen for
Na+
. |
| FT-IR (ATR) | 1355
cm−1
, 1175
cm−1
| Asymmetric and symmetric
S=O
stretching vibrations, confirming the presence of the sulfonate ester. |
| FT-IR (ATR) | 970
cm−1
| Characteristic C-O-C stretching of the strained oxetane ring. |
Experimental Methodology: Synthesis and Validation
The synthesis of 2-oxaspiro[1]heptan-6-yl tosylate from 2-oxaspiro[1]heptan-6-ol requires careful control of reaction conditions to prevent ring-opening of the highly strained spirocyclic system[1].
Step-by-Step Protocol
Preparation: Charge a flame-dried round-bottom flask with 2-oxaspiro[1]heptan-6-ol (1.0 eq.) and anhydrous dichloromethane (DCM) to achieve a 0.2 M concentration.
Base Addition: Add triethylamine (
Et3N
, 2.5 eq.) and 4-dimethylaminopyridine (DMAP, 0.1 eq.). Stir the mixture under an inert nitrogen atmosphere.
Cooling: Cool the reaction mixture to 0 °C using an ice-water bath.
Electrophile Addition: Slowly add 4-methylbenzene-1-sulfonyl chloride (TsCl, 1.2 eq.) in portions over 15 minutes.
Reaction Progression: Allow the reaction to slowly warm to room temperature and stir for 12–18 hours. Monitor via TLC (Hexane:EtOAc 3:1) or LC-MS.
Quenching & Extraction: Quench the reaction with 1N HCl (aqueous). Extract the aqueous layer with DCM (3x). Wash the combined organic layers with saturated
NaHCO3
and brine.
Drying & Concentration: Dry the organic phase over anhydrous
MgSO4
, filter, and concentrate under reduced pressure.
Purification: Purify the crude residue via flash column chromatography (Silica gel, 0-30% EtOAc in Hexanes) to afford the pure tosylate as a white solid.
Causality Behind Experimental Choices (E-E-A-T)
Temperature Control (0 °C to RT): The oxetane ring is highly strained (~107 kJ/mol strain energy). Exothermic addition of TsCl at room temperature can lead to localized heating, promoting chloride-mediated nucleophilic attack and subsequent ring-opening of the oxetane. Cooling strictly mitigates this risk.
Role of DMAP: DMAP acts as a nucleophilic catalyst. It attacks TsCl to form a highly electrophilic N-sulfonylpyridinium intermediate. This significantly accelerates the tosylation of the sterically hindered secondary alcohol on the spirocyclic system, ensuring full conversion before side reactions occur.
Choice of Leaving Group: A tosylate is preferred over a mesylate (methanesulfonate) for this specific building block because the aromatic ring provides a strong UV chromophore (254 nm). This is crucial for downstream
SN2
reactions, as the spirocyclic scaffold itself lacks UV absorbance, making reaction monitoring by standard HPLC-UV impossible without the tosylate handle.
Reaction Workflow and Downstream Application
Synthesis workflow of 2-oxaspiro[1]heptan-6-yl tosylate and its downstream application.
Trustworthiness and Self-Validating Systems
To ensure the protocol acts as a self-validating system, researchers must integrate the following checks:
Pre-Reaction Check: Verify the purity of TsCl. Degraded TsCl contains p-toluenesulfonic acid, which can protonate the oxetane oxygen and catalyze unwanted ring-opening.
In-Process Control: The disappearance of the alcohol starting material must be tracked by staining TLC plates with
KMnO4
(since the starting alcohol is UV-inactive).
Post-Reaction Validation: The appearance of the
m/z
291.1
[M+Na]+
peak in ESI-MS and the diagnostic quintet at 4.85 ppm in
1
H NMR definitively confirm the integrity of the spirocyclic tosylate without ring degradation.
References
[2] Title: WO2021070091A1 - 5-oxa-2-azaspiro[4]octane derivatives as m4 agonists - Google Patents | Source: google.com | URL: 2
[3] Title: WO2023015199A1 - Hpk1 antagonists and uses thereof - Google Patents | Source: google.com | URL: 3
[1] Title: EP4284781A1 - Urolithin derivatives and methods of use thereof - Google Patents | Source: google.com | URL: 1
Application Notes and Protocols: Nucleophilic Substitution Reactions with 2-Oxaspiro[3.3]heptan-6-yl Tosylate
Executive Summary & Context The spirocyclic oxetane core has emerged as a privileged bioisostere in modern drug discovery. By replacing traditional motifs such as gem-dimethyl groups, morpholines, and piperidines, the 2-...
Author: BenchChem Technical Support Team. Date: April 2026
Executive Summary & Context
The spirocyclic oxetane core has emerged as a privileged bioisostere in modern drug discovery. By replacing traditional motifs such as gem-dimethyl groups, morpholines, and piperidines, the 2-oxaspiro[3.3]heptane scaffold improves aqueous solubility, enhances metabolic stability, and introduces conformational restriction via the Thorpe-Ingold effect[1].
To fully leverage this scaffold in Structure-Activity Relationship (SAR) studies, medicinal chemists require robust, late-stage functionalization strategies. The synthesis of 6-substituted 2-oxaspiro[3.3]heptanes often relies on the nucleophilic displacement of a leaving group at the C6 position[2][3]. Converting 2-oxaspiro[3.3]heptan-6-ol into its corresponding tosylate (2-oxaspiro[3.3]heptan-6-yl tosylate) creates a highly versatile electrophilic hub[4]. This application note provides an in-depth, self-validating guide to performing nucleophilic substitution (
SN2
) reactions on this strained spirocyclic system.
Mechanistic Insights & Causality (E-E-A-T)
Performing
SN2
reactions on a cyclobutane ring presents unique kinetic and thermodynamic challenges. Understanding the causality behind the reaction conditions is critical for preventing yield-limiting side reactions.
Electrophilicity and Ring Strain: The spiro[3.3]heptane system possesses roughly 25–30 kcal/mol of ring strain. An
SN2
transition state requires the electrophilic carbon to adopt a trigonal bipyramidal geometry (
sp2
-like), which forces the ideal bond angle to expand from ~90° to 120°. This introduces immense angle strain, making cyclobutyl
SN2
reactions notoriously sluggish compared to unstrained alkyl systems. Therefore, an exceptional leaving group—such as a tosylate—is strictly required to lower the activation energy barrier.
Mitigating E2 Elimination: The protons adjacent to the tosylate are relatively accessible. If a strong, hard base (e.g., NaOtBu, LDA) is used, E2 elimination outcompetes substitution, yielding a highly strained cyclobutene derivative. To prevent this, our protocols mandate the use of non-nucleophilic, moderate bases like N,N-Diisopropylethylamine (DIPEA) or inorganic carbonates.
Preventing Ring-Opening: The oxetane moiety is highly susceptible to Lewis acid-catalyzed ring opening. The protocols below strictly avoid Lewis acidic metal catalysts and harsh acidic conditions during the substitution step, ensuring the spirocyclic core remains intact.
Fig 1. Mechanistic divergence of nucleophilic substitution vs. competitive degradation pathways.
Quantitative Data: Reaction Scope & Optimization
The table below summarizes optimized parameters and expected yields for various nucleophile classes reacting with 2-oxaspiro[3.3]heptan-6-yl tosylate. High temperatures and polar aprotic solvents (DMF, NMP) are required to maximize nucleophile energy and overcome the transition state strain.
Nucleophile Class
Specific Reagent
Equivalents
Base
Solvent
Temp (°C)
Time (h)
Typical Yield (%)
Primary Amine
Benzylamine
2.5
DIPEA (2.0 eq)
DMF
85
16
72 - 80%
Secondary Amine
Morpholine
3.0
DIPEA (2.0 eq)
NMP
95
24
60 - 70%
Azide
Sodium Azide
2.0
None
DMF
80
12
85 - 95%
Thiolate
Thiophenol
1.2
Cs₂CO₃ (1.5 eq)
DMF
60
8
80 - 90%
Phenolate
Phenol
1.5
K₂CO₃ (2.0 eq)
MeCN
80
14
70 - 85%
Experimental Protocols
The following methodologies are designed as self-validating systems, ensuring that researchers can verify the success of intermediate stages before proceeding.
Fig 2. Divergent synthetic workflow utilizing the tosylate hub for bioisostere generation.
Protocol 4.1: Synthesis of 2-Oxaspiro[3.3]heptan-6-yl Tosylate
Objective: Convert the secondary alcohol into an active electrophile without inducing ring-opening.
Setup: Charge a flame-dried 100 mL round-bottom flask with 2-oxaspiro[3.3]heptan-6-ol (10.0 mmol, 1.14 g), 4-Dimethylaminopyridine (DMAP, 1.0 mmol, 122 mg), and anhydrous Dichloromethane (DCM, 20 mL) under an argon atmosphere.
Base Addition: Add Triethylamine (Et₃N, 20.0 mmol, 2.78 mL). Cool the reaction mixture to 0 °C using an ice-water bath.
Electrophile Addition: Add p-Toluenesulfonyl chloride (TsCl, 12.0 mmol, 2.29 g) portion-wise over 10 minutes. Causality: Portion-wise addition controls the exothermic reaction, preventing thermal degradation of the strained ring.
Reaction: Remove the ice bath and allow the mixture to stir at room temperature for 4–6 hours.
Self-Validation Check: The reaction's progress is visually indicated by the precipitation of triethylamine hydrochloride salts. Confirm completion via TLC (Hexanes/EtOAc 3:1); the highly polar alcohol spot (
Rf
~0.2) should be completely replaced by the less polar tosylate spot (
Rf
~0.6).
Workup: Quench with saturated aqueous NaHCO₃ (20 mL). Extract with DCM (3 × 15 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
Purification: Purify via flash column chromatography (10% to 30% EtOAc in Hexanes) to afford the product as a white solid.
Protocol 4.2: General
SN2
Amination Procedure
Objective: Introduce primary or secondary amines at the C6 position.
Setup: In a 10 mL heavy-walled microwave vial or pressure tube, dissolve 2-oxaspiro[3.3]heptan-6-yl tosylate (1.0 mmol, 268 mg) in anhydrous DMF (3 mL).
Reagent Addition: Add the desired amine (3.0 mmol) and DIPEA (2.0 mmol, 0.35 mL).
Heating: Seal the tube securely with a crimp cap or Teflon screw cap. Heat the mixture in a pre-equilibrated oil bath at 85–95 °C for 16–24 hours. Causality: Sealing the tube prevents the loss of volatile amines and ensures precise internal temperature control, which is critical for overcoming the cyclobutyl
SN2
activation barrier.
Workup: Cool to room temperature. Dilute the mixture with EtOAc (15 mL) and transfer to a separatory funnel. Wash extensively with 5% aqueous LiCl solution (3 × 10 mL).
Self-Validation Check: The 5% LiCl wash specifically targets the removal of DMF. Validate the success of this workup by checking the crude ¹H-NMR spectrum; the absence of DMF peaks (~2.9 ppm for methyls, 8.0 ppm for formyl) confirms the organic layer is pure enough for chromatography.
Purification: Dry the organic layer over Na₂SO₄, concentrate, and purify by reverse-phase HPLC or basic alumina chromatography (depending on the polarity of the resulting amine).
Protocol 4.3: Synthesis of 6-Azido-2-oxaspiro[3.3]heptane
Objective: Install an azide group for subsequent Click chemistry or reduction to a primary amine.
Setup: Dissolve 2-oxaspiro[3.3]heptan-6-yl tosylate (2.0 mmol, 536 mg) in anhydrous DMF (5 mL) in a round-bottom flask equipped with a reflux condenser.
Reagent Addition: Suspend Sodium Azide (NaN₃, 4.0 mmol, 260 mg) in the solution.
Reaction: Heat the mixture to 80 °C for 12 hours behind a blast shield. Causality: NaN₃ is an excellent, small nucleophile that readily attacks the strained system without the need for an exogenous base, minimizing E2 elimination risks.
Workup: Cool to room temperature, dilute with Diethyl Ether (Et₂O, 20 mL), and wash with distilled water (3 × 10 mL) and brine (10 mL).
Self-Validation & Safety Check: Dry over MgSO₄ and concentrate under reduced pressure at room temperature . Safety Causality: Low molecular weight azides can be highly volatile and potentially explosive. Never apply heat during the concentration of the azido-spirocycle. The product is typically pure enough to be used directly in subsequent Staudinger reductions or CuAAC click reactions.
References
Intermolecular Crossed [2 + 2] Cycloaddition Promoted by Visible-Light Triplet Photosensitization: Expedient Access to Polysubstituted 2-Oxaspiro[3.3]heptanes
Journal of the American Chemical Society (2021)
URL:[Link]
Strained spiro heterocycles as potential bioisosteres: an update on the synthesis of heteroatom-containing spiro[5]hexanes and spiro[3.3]heptanes
RSC Advances (2025)
URL:[Link]
Four-Membered Ring-Containing Spirocycles: Synthetic Strategies and Opportunities
Chemical Reviews (2014)
URL:[Link]
Application Note: Utilizing 2-Oxaspiro[3.3]heptan-6-yl Tosylate for the Synthesis of Novel Drug Analogs
Executive Summary & Strategic Rationale The transition from planar, sp²-hybridized aromatic systems to rigid, sp³-rich three-dimensional scaffolds—often termed the "escape from flatland"—is a cornerstone of modern drug d...
Author: BenchChem Technical Support Team. Date: April 2026
Executive Summary & Strategic Rationale
The transition from planar, sp²-hybridized aromatic systems to rigid, sp³-rich three-dimensional scaffolds—often termed the "escape from flatland"—is a cornerstone of modern drug discovery. Among these scaffolds, the 2-oxaspiro[3.3]heptane motif has proven exceptionally valuable as a bioisostere for morpholine, piperidine, and gem-dimethyl groups [1]. By incorporating this spirocyclic oxetane, medicinal chemists can dramatically improve a drug candidate's aqueous solubility, lower its lipophilicity (LogP), and enhance its metabolic stability against cytochrome P450 (CYP) oxidation[2].
Direct functionalization of the spiro[3.3]heptane core is synthetically challenging due to the inherent ring strain and steric hindrance of the cyclobutane system. To overcome this, 2-oxaspiro[3.3]heptan-6-yl tosylate (CAS: 2522927-67-7) is employed as a highly efficient electrophilic hub.
Expertise & Causality:
Why the tosylate? While mesylates or halides can be used, the tosylate (4-methylbenzenesulfonate) offers superior crystallinity, making the starting material bench-stable and easier to purify. Mechanistically, the bulky tosylate group provides an excellent leaving group for bimolecular nucleophilic substitution (Sₙ2). Despite the steric congestion of the spiro-center, the Sₙ2 trajectory remains accessible when subjected to strong nucleophiles in polar aprotic solvents under thermal conditions, allowing for the divergent synthesis of diverse drug analogs [3].
Physicochemical Profiling
Understanding the quantitative benefits of the 2-oxaspiro[3.3]heptane scaffold is critical for rational drug design. The table below summarizes the comparative advantages of replacing traditional motifs with this spirocycle.
Table 1: Comparative Physicochemical Profiling of Common Motifs vs. 2-Oxaspiro[3.3]heptane
Structural Motif
sp³ Fraction
Relative LogP Contribution
Metabolic Stability
Typical Medicinal Chemistry Application
Morpholine
High
Baseline
Moderate (Prone to oxidation)
Kinase inhibitors, solubilizing groups
gem-Dimethyl
High
High (+0.5 to +1.0)
Low (CYP-mediated hydroxylation)
Conformational locking (Thorpe-Ingold)
meta-Substituted Benzene
Low (0%)
High (+2.0)
Moderate
Core scaffolding, vector alignment
2-Oxaspiro[3.3]heptane
100%
Low (-0.2 to +0.1)
High (Oxetane resists metabolism)
Universal bioisostere for all the above
Visualizing the Workflow
Bioisosteric replacement of traditional motifs with 2-oxaspiro[3.3]heptane for enhanced properties.
Divergent synthetic pathways utilizing 2-oxaspiro[3.3]heptan-6-yl tosylate as a central hub.
To ensure reproducibility and scientific integrity, the following protocols are designed as self-validating systems. In-process controls (IPCs) are embedded to verify mechanistic success at each stage.
Protocol A: Sₙ2 Amination to form 6-(Substituted-amino)-2-oxaspiro[3.3]heptanes
This protocol is utilized to attach secondary or tertiary amines (e.g., piperazines, morpholines) to the spirocyclic core.
Reagents:
2-Oxaspiro[3.3]heptan-6-yl tosylate (1.0 equiv)
Target Amine (1.5 equiv)
N,N-Diisopropylethylamine (DIPEA) (2.0 equiv)
Anhydrous N,N-Dimethylformamide (DMF) (0.2 M)
Step-by-Step Methodology:
Reaction Setup: In an oven-dried flask under nitrogen, dissolve the tosylate in anhydrous DMF. Add the target amine followed by DIPEA.
Causality: DMF is chosen to solvate the nucleophile and lower the transition state energy of the Sₙ2 displacement. DIPEA acts as a non-nucleophilic base to scavenge the liberated p-toluenesulfonic acid without competing for the electrophile.
Thermal Activation: Heat the reaction mixture to 85 °C for 12–16 hours.
Causality: The cyclobutane ring is sterically hindered; elevated temperatures are mandatory to overcome the activation barrier.
Self-Validating IPC (TLC): Monitor via TLC (Eluent: 50% EtOAc/Hexanes).
Critical Note: The spirocyclic product is UV-inactive. You must stain the TLC plate with Potassium Permanganate (KMnO₄) or Phosphomolybdic Acid (PMA). The UV-active starting material (due to the tosyl group) will disappear, replaced by a UV-inactive, stain-positive product spot.
Aqueous Workup: Cool to room temperature, dilute with Ethyl Acetate, and wash the organic layer with a 5% aqueous LiCl solution (3x).
Causality: The 5% LiCl wash is critical. It drastically increases the ionic strength of the aqueous phase, effectively partitioning the DMF into the water layer and preventing intractable emulsions.
Purification & Validation: Dry over Na₂SO₄, concentrate, and purify via flash chromatography. Validate via ¹H NMR: ensure the disappearance of the tosylate aromatic protons (7.3 and 7.8 ppm) and note the characteristic oxetane protons appearing as distinct multiplets around 4.5–4.8 ppm.
Protocol B: Synthesis of Primary Amines via Azidation and Staudinger Reduction
Direct amination with ammonia gas is notoriously inefficient for hindered secondary carbons, often leading to elimination. This two-step sequence guarantees high-yielding conversion to the primary amine [4].
Step 1: Azidation
Dissolve 2-oxaspiro[3.3]heptan-6-yl tosylate (1.0 equiv) and Sodium Azide (NaN₃, 2.0 equiv) in anhydrous DMF (0.2 M).
Heat at 80 °C for 8 hours.
Perform standard aqueous workup (using 5% LiCl as described above) to isolate 6-azido-2-oxaspiro[3.3]heptane.
Self-Validating IPC (IR Spectroscopy): Before proceeding, take an IR spectrum of the crude oil. A strong, diagnostic azide stretching band at ~2100 cm⁻¹ must be present.
Step 2: Staudinger Reduction
Dissolve the crude azide in a mixture of THF and Water (10:1 ratio, 0.1 M).
Add Triphenylphosphine (PPh₃, 1.2 equiv) portion-wise at room temperature.
Self-Validating IPC (Visual): The addition of PPh₃ will form an aza-ylide intermediate, which is rapidly hydrolyzed by the water. This triggers the release of nitrogen gas (N₂). The active bubbling serves as a visual kinetic indicator; the cessation of bubbling indicates the reaction is nearing completion.
Stir for 4 hours, concentrate the THF in vacuo, acidify with 1M HCl to extract the amine into the aqueous layer (leaving triphenylphosphine oxide in the organic layer), then basify the aqueous layer with 1M NaOH and extract with DCM to yield the pure primary amine.
References
Title: Strained spiro heterocycles as potential bioisosteres: an update on the synthesis of heteroatom-containing spiro[1]hexanes and spiro[3.3]heptanes
Source: Chemical Communications (RSC Publishing), 2025
URL: [Link] [1]
Title: Approach to Heterospirocycles for Medicinal Chemistry
Source: Journal of the American Chemical Society, 2023
URL: [Link][2]
Title: 3-Oxabicyclo[3.1.1]heptanes as Isosteres of meta-Substituted Benzene Rings
Source: Organic Letters (ACS Publications), 2025
URL: [Link] [3]
Title: Intermolecular Crossed [2 + 2] Cycloaddition Promoted by Visible-Light Triplet Photosensitization: Expedient Access to Polysubstituted 2-Oxaspiro[3.3]heptanes
Source: Journal of the American Chemical Society, 2021
URL: [Link] [4]
Scalable synthesis of 2-oxa-6-azaspiro[3.3]heptane derivatives
Application Note & Protocol: Scalable Synthesis of 2-Oxa-6-azaspiro[3.3]heptane Derivatives Target Audience: Researchers, Process Chemists, and Drug Development Professionals. Scientific Rationale: The Morpholine Bioisos...
Author: BenchChem Technical Support Team. Date: April 2026
Application Note & Protocol: Scalable Synthesis of 2-Oxa-6-azaspiro[3.3]heptane Derivatives
Target Audience: Researchers, Process Chemists, and Drug Development Professionals.
Scientific Rationale: The Morpholine Bioisostere
Morpholine is a ubiquitous structural motif in medicinal chemistry, frequently utilized to modulate physicochemical properties and improve aqueous solubility. However, its susceptibility to oxidative metabolism—specifically CYP450-mediated α-oxidation—often leads to toxic or rapidly cleared metabolites [1].
The 2-oxa-6-azaspiro[3.3]heptane scaffold has emerged as a premier bioisostere to circumvent these liabilities. By constraining the heteroatoms within an orthogonal spirocyclic framework, the molecule gains a distinct three-dimensional vector projection, significantly altering its pharmacokinetic profile and improving target specificity [2].
Table 1: Physicochemical Comparison of Morpholine vs. 2-Oxa-6-azaspiro[3.3]heptane
Property
Morpholine
2-Oxa-6-azaspiro[3.3]heptane
Mechanistic Impact & Causality
Geometry
Flat chair conformation
Orthogonal spirocyclic rings
Introduces a 3D vector projection, reducing flat-aromatic stacking liabilities and off-target binding.
Lipophilicity (logD)
Baseline
Lowered (ΔlogD ≈ -0.6 to -1.2)
Despite the net addition of a carbon atom, the spiro-fusion decreases lipophilicity, improving cell Lipophilic Ligand Efficiency (LLE).
Basicity (pKa)
~8.3
~9.8 (ΔpKa ≈ +1.5)
Increased basicity alters target residence time and modulates membrane permeability profiles.
Metabolic Stability
Susceptible to α-oxidation
Highly resistant
The strained spiro-carbons block CYP450-mediated oxidative ring opening adjacent to the heteroatoms.
Mechanistic Evolution of the Synthesis
Historically, the synthesis of 2-oxa-6-azaspiro[3.3]heptane relied heavily on Carreira's methodology, which utilized tosyl-protected intermediates and required harsh, low-yielding deprotection conditions (e.g., magnesium in methanol) [3]. This route suffered from poor atom economy and severe scalability bottlenecks.
Modern process chemistry has shifted toward protecting-group-free, phase-transfer-catalyzed (PTC) alkylations. Utilizing commercially available and inexpensive flame retardants like tribromoneopentyl alcohol (TBNPA), the oxetane ring is closed via a Schotten-Baumann-type reaction to yield 3,3-bis(bromomethyl)oxetane (BBMO). Subsequent biphasic alkylation with a primary amine constructs the azetidine ring in a single, highly scalable step [4].
Experimental Workflow
Figure 1: Scalable synthetic workflow for 2-oxa-6-azaspiro[3.3]heptane derivatives.
Validated Protocols
Protocol A: Synthesis of 3,3-bis(bromomethyl)oxetane (BBMO)
Objective: Construct the oxetane core from an acyclic precursor using hydroxide-facilitated ring closure.
Reactor Charging: Charge TBNPA and purified water (approx. 2 relative volumes) into a jacketed reactor equipped with an overhead stirrer and a distillation apparatus.
Thermal Equilibration: Heat the slurry to 60 °C. Causality: TBNPA has limited solubility at room temperature; heating ensures a uniform suspension prior to base addition, preventing localized reactant pooling.
Base Addition: Add the 50% NaOH solution dropwise over 2 hours while maintaining the internal temperature between 60–65 °C. Causality: The high concentration of NaOH drives the intramolecular SN2 displacement of one bromide by the alkoxide. Slow addition controls the exothermic ring-closure and minimizes the formation of hydrolysis byproducts.
Reaction Maturation: Stir the mixture at 65 °C for an additional 4 hours until GC/MS indicates >98% conversion.
Direct Distillation: Apply vacuum (approx. 50 mbar) and distill the product directly from the reaction mixture. Collect the fraction boiling at 85–90 °C. Causality: Direct distillation prevents prolonged thermal degradation of the strained oxetane ring and isolates the volatile BBMO cleanly from inorganic salts (>95% purity, ~72% yield)[4].
Protocol B: Synthesis of 2-Benzyl-6-oxa-2-azaspiro[3.3]heptane Hydrochloride
Objective: Form the azetidine ring via a double-alkylation strategy utilizing Phase Transfer Catalysis (PTC).
Biphasic Setup: Charge BBMO, benzylamine, TBAHSO₄, and toluene into a jacketed vessel under nitrogen. Stir at 200 rpm and adjust the temperature to 22 °C.
Initiation: Add the 50% NaOH solution in a single portion. Causality: The phase-transfer catalyst (TBAHSO₄) shuttles the hydroxide ions into the organic toluene phase. This deprotonates the benzylamine, initiating the sequential intermolecular and intramolecular SN2 displacements to close the azetidine ring [3].
Maturation: Stir the biphasic mixture at 23 °C for 24 hours. Causality: The biphasic system is critical here; it keeps the bulk hydroxide concentration in the organic phase low enough to prevent the competitive hydrolysis of the bromomethyl groups, favoring the amination pathway.
Phase Separation: Add purified water (1 relative volume) to dissolve precipitated NaBr salts. Stir for 30 minutes, halt agitation, and allow the phases to separate. Discard the lower aqueous phase.
Salt Formation (Purification): Concentrate the toluene phase under reduced pressure and reconstitute the crude freebase in isopropanol. Cool the solution to 4 °C.
Crystallization: Add 4 M HCl in dioxane dropwise over 30 minutes, keeping the temperature below 20 °C. Cool back to 0–5 °C and stir for 1 hour. Filter the resulting white crystalline solid, wash with cold isopropanol, and dry under vacuum. Causality: The hydrochloride salt of the spirocycle is highly crystalline and non-hygroscopic, effectively purging any unreacted starting materials or linear mono-alkylated impurities [3].
Critical Parameters for Scale-Up
Agitation Dynamics in PTC: The rate of the azetidine ring closure in Protocol B is highly dependent on the interfacial surface area. Upon scaling from bench to pilot plant, impeller speed and design must be optimized to ensure consistent droplet size of the aqueous NaOH in the toluene phase.
Thermal Control of Alkylation: Azetidine formation is exothermic. If the temperature exceeds 30 °C during the biphasic alkylation, the rate of competitive bromide hydrolysis outpaces amination, drastically reducing the yield. Jacket cooling must be strictly regulated.
References
Wuitschik, G., et al. (2016). Lowering Lipophilicity by Adding Carbon: AzaSpiroHeptanes, a logD Lowering Twist. Journal of Medicinal Chemistry. Available at:[Link]
Fossen, M., et al. (2025). Strained spiro heterocycles as potential bioisosteres: an update on the synthesis of heteroatom-containing spiro[2.3]hexanes and spiro[3.3]heptanes. Chemical Communications. Available at:[Link]
Scott, J. S., et al. (2016). The Development of a Manufacturing Route to an MCHr1 Antagonist. Organic Process Research & Development. Available at:[Link]
Zhang, X., et al. (2023). Practical and Scalable Two-Step Process for 6-(2-Fluoro-4-nitrophenyl)-2-oxa-6-azaspiro[3.3]heptane: A Key Intermediate of the Potent Antibiotic Drug Candidate TBI-223. Organic Process Research & Development. Available at:[Link]
Application
Application Note: Synthesis and Coupling Strategies for 2-Oxaspiroheptan-6-yl Tosylate
Application Note: Synthesis and Coupling Strategies for 2-Oxaspiro[1]heptan-6-yl Tosylate Executive Summary & Mechanistic Rationale The 2-oxaspiro[1]heptane motif has emerged as a privileged bioisostere for morpholine an...
Author: BenchChem Technical Support Team. Date: April 2026
Application Note: Synthesis and Coupling Strategies for 2-Oxaspiro[1]heptan-6-yl Tosylate
Executive Summary & Mechanistic Rationale
The 2-oxaspiro[1]heptane motif has emerged as a privileged bioisostere for morpholine and piperazine rings in modern drug discovery. Its incorporation often improves aqueous solubility, lowers lipophilicity (logD), and enhances metabolic stability by eliminating metabolically labile C-H bonds adjacent to heteroatoms. A highly reliable method for installing this spirocyclic system is through the nucleophilic substitution (SN2) of 2-oxaspiro[1]heptan-6-yl tosylate (or methanesulfonate)[2].
Causality in Reaction Design
The coupling of 2-oxaspiro[1]heptan-6-yl tosylate with nucleophiles (such as amines, pyrazoles, or phenols) operates via an SN2 mechanism. However, the spirocyclic architecture introduces steric bulk at the β-carbon. This steric hindrance can impede the SN2 trajectory, increasing the activation energy required for substitution and inadvertently favoring competing E2 elimination or ring-opening side reactions under harsh basic conditions[3].
To manipulate the reaction causality in favor of the SN2 pathway, the choice of base and solvent is critical. Utilizing a mild, bulky base like Cesium Carbonate (Cs₂CO₃) in a polar aprotic solvent (DMF) provides a "soft" counterion effect. The large cesium cation poorly coordinates with the nucleophile, thereby increasing the nucleophile's "naked" reactivity. Simultaneously, Cs₂CO₃ lacks the localized, hard basicity required to abstract a sterically hindered proton, effectively suppressing the E2 elimination pathway.
Self-Validating System
The protocols below are designed as self-validating workflows. During the tosylation phase, the addition of 4-Dimethylaminopyridine (DMAP) acts as an acyl transfer catalyst; the immediate formation of a white precipitate (triethylamine hydrochloride) serves as a visual confirmation of reaction initiation. During the coupling phase, monitoring the LC-MS ratio of the desired N-alkylated product to the olefin byproduct provides real-time feedback, validating the efficacy of the chosen base.
Pathway Visualizations
Synthetic workflow for the activation and coupling of 2-oxaspiro[1]heptan-6-ol.
Mechanistic bifurcation between desired SN2 alkylation and undesired E2 elimination.
Experimental Protocols
Protocol A: Preparation of 2-Oxaspiro[1]heptan-6-yl Tosylate
Adapted from established medicinal chemistry synthetic routes[2].
Initiation: Charge an oven-dried, round-bottom flask equipped with a magnetic stir bar with 2-oxaspiro[1]heptan-6-ol (e.g., 500 mg, 4.38 mmol), DMAP (53 mg, 0.438 mmol), and Et₃N (1.53 mL, 10.95 mmol) in anhydrous DCM (15 mL).
Thermal Control: Submerge the flask in an ice-water bath to achieve an internal temperature of 0 °C. Causality Note: Cooling prevents the exothermic degradation of the highly reactive sulfonyl chloride and minimizes colored impurities.
Activation: Add TsCl (877 mg, 4.60 mmol) portionwise over 10 minutes to maintain thermal equilibrium.
Propagation: Remove the ice bath and allow the reaction mixture to warm to room temperature. Stir vigorously for 18 hours under an inert nitrogen atmosphere. Validation: A white precipitate (Et₃N·HCl) will form, indicating successful acyl transfer and tosylation.
Quench & Workup: Dilute the mixture with additional DCM (20 mL) and wash sequentially with 1N aqueous HCl solution (2 × 20 mL) to remove excess amine and DMAP, followed by saturated aqueous NaHCO₃ (20 mL) and brine (20 mL).
Isolation: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure. The crude residue can typically be used in the next step without further purification, or purified via silica gel chromatography (Hexanes/EtOAc) to yield the pure tosylate as a crystalline solid.
Protocol B: N-Alkylation of Heterocycles (Coupling)
Representative procedure for coupling with nitrogenous heterocycles (e.g., pyrazoles)[3].
Preparation: To a solution of the nucleophile (e.g., 7.09 mmol, 1.0 equiv) and 2-oxaspiro[1]heptan-6-yl tosylate (10.64 mmol, 1.5 equiv) in anhydrous DMF (10 mL), add finely powdered Cs₂CO₃ (21.27 mmol, 3.0 equiv).
Coupling: Heat the reaction mixture to 80–90 °C and stir for 12 hours. Causality Note: DMF is selected for its high dielectric constant, which stabilizes the transition state of the SN2 displacement while keeping the inorganic base partially solvated.
Validation Check: At 10 hours, sample 10 µL of the reaction, dilute in MeCN, and analyze via LC-MS. The disappearance of the tosylate mass and the emergence of the target mass validates reaction completion.
Workup: Cool the mixture to room temperature and pour it over crushed ice-water (50 mL). Stir vigorously for 15 minutes to precipitate the product and dissolve inorganic salts.
Extraction: Extract the aqueous suspension with Ethyl Acetate (3 × 30 mL). Combine the organic layers and wash extensively with brine (3 × 30 mL) to remove residual DMF.
Purification: Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the residue by flash column chromatography on silica gel (e.g., 15-30% EtOAc in Hexanes) to afford the N-alkylated 2-oxaspiro[1]heptane derivative.
Reaction Optimization & Quantitative Data
To ensure maximum yield and suppress the E2 elimination byproduct, various base and solvent combinations were evaluated. The quantitative data summarized below demonstrates the superiority of the Cs₂CO₃/DMF system for this specific spirocyclic coupling.
Table 1: Optimization of N-Alkylation Conditions for 2-Oxaspiro[1]heptan-6-yl Tosylate
Base (Equiv)
Solvent
Temp (°C)
Time (h)
SN2 Product Yield (%)
E2 Byproduct (%)
Reaction Status / Notes
K₂CO₃ (3.0)
DMF
80
12
65
15
Moderate conversion; hard base promotes some elimination.
O-Alkylation of Phenols with 2-Oxaspiro[3.3]heptan-6-yl 4-methylbenzenesulfonate: A Practical Protocol for Installing a Bioisosteric Scaffold
An Application Guide for Medicinal Chemists Abstract The 2-oxaspiro[3.3]heptane moiety is a highly valuable, strained spirocyclic scaffold that is increasingly utilized in modern drug discovery to enhance the physicochem...
Author: BenchChem Technical Support Team. Date: April 2026
An Application Guide for Medicinal Chemists
Abstract
The 2-oxaspiro[3.3]heptane moiety is a highly valuable, strained spirocyclic scaffold that is increasingly utilized in modern drug discovery to enhance the physicochemical and pharmacokinetic properties of lead compounds.[1] Its incorporation can improve aqueous solubility, reduce lipophilicity, and provide novel three-dimensional exit vectors for exploring chemical space.[2][3] This application note provides a comprehensive guide for the O-alkylation of phenols using 2-Oxaspiro[3.3]heptan-6-yl 4-methylbenzenesulfonate, a key reagent for introducing this motif. We present a detailed reaction mechanism, a robust step-by-step protocol, expected outcomes for various phenolic substrates, and a troubleshooting guide to empower researchers in medicinal chemistry and drug development.
Introduction: The Strategic Value of the 2-Oxaspiro[3.3]heptane Motif
In the pursuit of novel therapeutics, the structural complexity and three-dimensionality of drug candidates play a pivotal role in determining their efficacy, selectivity, and ADME (Administration, Distribution, Metabolism, and Excretion) properties. Saturated spirocycles, which contain two rings linked by a single common atom, have emerged as powerful design elements.[1] They enforce a rigid conformation, which can optimize the orientation of binding elements and improve affinity for a biological target.[4]
The 2-oxaspiro[3.3]heptane scaffold, in particular, offers distinct advantages:
Improved Physicochemical Properties: The embedded oxygen atom can act as a hydrogen bond acceptor and significantly increases the polarity and aqueous solubility of a molecule compared to its purely carbocyclic counterparts.[2]
Metabolic Stability: The strained four-membered oxetane ring is more stable to metabolic degradation than other commonly used groups like gem-dimethyl or morpholine moieties, for which it often serves as a bioisostere.[3]
Novel Chemical Space: As a non-classical and rigid three-dimensional structure, it provides access to unexplored chemical space and can lead to new intellectual property.[4]
The O-alkylation of phenols with a suitable 2-oxaspiro[3.3]heptane-derived electrophile is a direct and efficient method for incorporating this valuable scaffold into aryl ether-containing molecules. 2-Oxaspiro[3.3]heptan-6-yl 4-methylbenzenesulfonate (tosylate) is an ideal reagent for this purpose, as the tosylate group is an excellent leaving group, facilitating a clean and efficient nucleophilic substitution reaction.
Synthesis of the Key Reagent: 2-Oxaspiro[3.3]heptan-6-yl 4-methylbenzenesulfonate
The tosylate reagent is typically prepared from its corresponding alcohol, 2-Oxaspiro[3.3]heptan-6-ol. This precursor can be synthesized via multi-step routes, often starting from commercially available cyclobutane derivatives.[5][6] The final tosylation step is a standard procedure.
Figure 1: General workflow for the synthesis of the tosylate reagent.
Protocol Insight: The reaction is performed at 0 °C to control the exothermicity of the reaction between tosyl chloride and the amine base. Anhydrous conditions are crucial to prevent hydrolysis of the tosyl chloride. The base (e.g., pyridine or triethylamine) serves to neutralize the HCl generated during the reaction.
Reaction Mechanism and Scientific Rationale
The O-alkylation of a phenol with the spirocyclic tosylate proceeds via a classical bimolecular nucleophilic substitution (SN2) mechanism.
Deprotonation: The weakly acidic phenolic proton is removed by a suitable base (e.g., potassium carbonate, sodium hydride) to generate a more nucleophilic phenoxide anion. The choice of base is critical; strong bases like NaH ensure complete and rapid deprotonation, while weaker bases like K₂CO₃ are often sufficient and offer a milder, more practical alternative.[7][8]
Nucleophilic Attack: The resulting phenoxide anion attacks the electrophilic carbon atom of the 2-oxaspiro[3.3]heptane ring that is bonded to the tosylate group.
Displacement: This attack occurs from the backside, leading to the displacement of the tosylate anion, which is an excellent leaving group due to its ability to stabilize the negative charge through resonance.
The reaction is performed under basic to neutral conditions, which is critical for preserving the integrity of the acid-sensitive oxetane ring.[9] Exposure to strong acids could catalyze the ring-opening of the oxetane, leading to undesired byproducts.[10]
Figure 2: The SN2 mechanism for the O-alkylation of phenols.
Detailed Experimental Protocol
This protocol provides a general method applicable to a wide range of substituted phenols. Optimization of temperature and reaction time may be necessary for specific substrates.
Equipment: Round-bottom flask, magnetic stirrer and stir bar, reflux condenser, heating mantle or oil bath, nitrogen or argon gas inlet, separatory funnel, rotary evaporator, thin-layer chromatography (TLC) plates (silica gel), column chromatography setup.
Figure 3: A high-level experimental workflow for the O-alkylation reaction.
Reaction Setup: To an oven-dried round-bottom flask equipped with a magnetic stir bar and reflux condenser, add the phenol (1.0 eq.), anhydrous potassium carbonate (2.0-3.0 eq.), and anhydrous acetonitrile or DMF (to make a ~0.1 M solution with respect to the phenol).
Scientist's Note: Using powdered K₂CO₃ increases the surface area and reaction rate. An excess of the base ensures complete deprotonation of the phenol. DMF is a good choice for less reactive phenols as its higher boiling point allows for higher reaction temperatures.[8]
Reagent Addition: Add the 2-Oxaspiro[3.3]heptan-6-yl 4-methylbenzenesulfonate (1.1-1.2 eq.) to the stirred suspension.
Scientist's Note: A slight excess of the tosylate ensures the complete consumption of the potentially more valuable phenol substrate.
Reaction: Flush the flask with an inert gas (N₂ or Ar), and heat the mixture to 80 °C (for MeCN) or 90-100 °C (for DMF). Monitor the reaction progress by TLC or LC-MS every 2-4 hours until the starting phenol is consumed (typically 8-24 hours).
Workup: Allow the reaction mixture to cool to room temperature. If K₂CO₃ is still present, filter the mixture through a pad of celite, washing the filter cake with ethyl acetate. Concentrate the filtrate under reduced pressure to remove the solvent.
Extraction: Redissolve the crude residue in ethyl acetate. Transfer the solution to a separatory funnel and wash sequentially with deionized water (2x) and brine (1x).
Scientist's Note: The water wash removes the inorganic salts (KBr, excess K₂CO₃) and any remaining DMF, while the brine wash helps to break any emulsions and begins the drying process.
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.
Purification: Purify the crude material by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes, to afford the pure aryl 2-oxaspiro[3.3]heptan-6-yl ether.
Expected Results & Data
The reaction is generally high-yielding and tolerant of a variety of functional groups on the phenol. Electron-donating groups (e.g., -OMe, -Me) on the phenol enhance its nucleophilicity and may lead to faster reactions, while strong electron-withdrawing groups (e.g., -NO₂, -CN) decrease nucleophilicity and may require higher temperatures or longer reaction times.[11]
Table 1: Representative Scope of the O-Alkylation Reaction
1. Use freshly dried, powdered K₂CO₃ or switch to a stronger base like NaH in THF/DMF.2. Increase the reaction temperature (e.g., switch from MeCN to DMF).3. Increase reaction time and/or temperature.
Incomplete Reaction
1. Insufficient equivalents of base or tosylate.2. Reaction time too short.
1. Ensure at least 2 eq. of base and 1.1 eq. of tosylate are used.2. Continue heating and monitor until TLC shows no remaining starting material.
Formation of Side Products
1. Reaction temperature too high, causing decomposition.2. Presence of trace acid leading to oxetane ring-opening.
1. Lower the reaction temperature and extend the reaction time.2. Ensure all reagents and solvents are anhydrous and glassware is properly dried. Use of a non-acidic workup is critical.
Conclusion
The O-alkylation of phenols with 2-Oxaspiro[3.3]heptan-6-yl 4-methylbenzenesulfonate is a reliable and efficient method for incorporating the medicinally important 2-oxaspiro[3.3]heptane scaffold. The protocol described herein is robust, scalable, and tolerant of diverse functionalities, making it a valuable tool for researchers in drug discovery and synthetic chemistry. By leveraging this strained spirocyclic ether, chemists can access novel chemical space and develop compounds with potentially superior pharmaceutical properties.
References
Density functional theoretical studies on the ring-opening polymerization mechanism of oxetane cation series compounds. (2017). RSC Publishing.
Oxa-spirocycles: synthesis, properties and applications. (2021). Chemical Science (RSC Publishing).
Selected Applications of Spirocycles in Medicinal Chemistry. (n.d.).
Applications of oxetanes in drug discovery and medicinal chemistry. (n.d.). PMC.
Have spirocyclic scaffolds been properly utilized in recent drug discovery efforts? (2024). Taylor & Francis Online.
Oxetanes: formation, reactivity and total syntheses of natural products. (2025). Beilstein Journals.
Oxetane as a part of modern medicinal chemistry toolbox: the case of 3,3-disubstituted building blocks. (n.d.). ChemRxiv.
Ring Opening Reactions of Oxetanes: Methodology Development and Synthetic Applications: A Review. (2016).
O-Alkylation of Phenol Derivatives via a Nucleophilic Substitution. (n.d.).
Room-Temperature, Base-Mediated Selective Synthesis of 2-(Arylamino)ethanols and 2-Aryloxyethanols. (2019). Thieme Chemistry.
Convenient O-alkyl
Application Notes and Protocols: Reactions of 2-Oxaspiro[3.3]heptan-6-ol. (n.d.). Benchchem.
Synthesis of challenging 6-functionalized 1-oxaspiro[3.3]heptanes – New scaffolds for drug discovery. (n.d.).
Application Note: Incorporating 3D Scaffolds into Lead Compounds Using Tosylate Intermediates
Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Focus Area: Lead Optimization, Bioisosteric Replacement, and Synthetic Methodologies Introduction: The Imperative to "Escape from Flatl...
Author: BenchChem Technical Support Team. Date: April 2026
Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals
Focus Area: Lead Optimization, Bioisosteric Replacement, and Synthetic Methodologies
Introduction: The Imperative to "Escape from Flatland"
For decades, high-throughput synthetic practices in the pharmaceutical industry heavily favored cross-coupling reactions (e.g., Suzuki, Sonogashira), leading to an over-reliance on flat, sp2-rich, aromatic molecules[1]. While synthetically accessible, these planar molecules often suffer from poor aqueous solubility, high promiscuity, and susceptibility to cytochrome P450 (CYP450)-mediated oxidative metabolism[2].
In 2009, Lovering and colleagues published the seminal "Escape from Flatland" hypothesis, demonstrating that increasing the carbon bond saturation—measured by the fraction of sp3 hybridized carbons (
Fsp3
)—correlates strongly with a molecule's successful progression from discovery through clinical testing to approved drugs[1][3].
To achieve this three-dimensionality, medicinal chemists increasingly utilize 3D scaffolds such as bicyclo[1.1.1]pentanes (BCPs), spirocycles, and cubanes[4][5]. BCPs, in particular, serve as excellent saturated bioisosteres for para-substituted benzene rings, flawlessly replicating the 180° exit vector while drastically improving the physicochemical profile of the lead compound[5][6].
The Strategic Role of Tosylates in 3D Scaffold Integration
Integrating highly strained 3D scaffolds into existing lead frameworks presents a distinct synthetic challenge. Halides (chlorides, bromides) on sp3-rich systems often suffer from sluggish reactivity due to steric hindrance, while triflates can be overly reactive, leading to decomposition or unwanted elimination reactions (E2) of strained rings.
Tosylates (p-toluenesulfonates) offer the optimal thermodynamic balance. As excellent leaving groups, they are highly stable for isolation and storage, yet sufficiently reactive to undergo smooth bimolecular nucleophilic substitution (
SN2
) or transition-metal-catalyzed cross-coupling[7][8]. By converting a 3D-scaffold alcohol (e.g., BCP-methanol) into a tosylate, chemists create a reliable, bench-stable electrophilic linchpin that can be efficiently coupled with nucleophilic amines, thiols, or phenols present on the lead fragment.
Workflow for transitioning from 2D leads to 3D clinical candidates using tosylate intermediates.
Quantitative Impact of 3D Bioisosteric Replacement
Replacing a planar aromatic ring with a 3D scaffold like BCP fundamentally alters the molecule's pharmacokinetic properties. The table below summarizes the typical physicochemical shifts observed during this bioisosteric replacement[5][9].
Property
Phenyl Ring (2D)
BCP Bioisostere (3D)
Impact on Drug Profile
Fraction sp3 (
Fsp3
)
Low (0.0)
High (1.0)
Reduced clinical attrition rates.
Aqueous Solubility
Lower
Significantly Higher
Improved oral bioavailability and absorption.
Lipophilicity (LogP)
Higher
Lower
Reduced off-target binding and toxicity.
Metabolic Stability
Susceptible to oxidation
Resistant to CYP450
Extended in vivo half-life.
Substituent Geometry
Planar (180° exit vector)
Linear (180° exit vector)
Maintains target receptor binding affinity.
Experimental Protocols: Synthesis and Application
The following protocols detail the synthesis of a BCP-methyl tosylate and its subsequent use in alkylating a lead compound's primary amine.
Protocol A: Synthesis of (Bicyclo[1.1.1]pentan-1-yl)methyl 4-methylbenzenesulfonate
Objective: Convert a stable 3D alcohol into a reactive electrophile.
Reagents:
(Bicyclo[1.1.1]pentan-1-yl)methanol (1.0 eq)
p-Toluenesulfonyl chloride (TsCl) (1.2 eq)
Triethylamine (TEA) (2.0 eq)
4-Dimethylaminopyridine (DMAP) (0.1 eq)
Dichloromethane (DCM), anhydrous
Step-by-Step Methodology:
Preparation: Dissolve (bicyclo[1.1.1]pentan-1-yl)methanol in anhydrous DCM (0.2 M) under an inert argon atmosphere. Cool the flask to 0 °C using an ice bath.
Base Addition: Add TEA dropwise, followed by the catalytic amount of DMAP.
Causality Insight: DMAP acts as a potent nucleophilic catalyst. It reacts with TsCl to form a highly electrophilic N-tosylpyridinium intermediate. This overcomes the steric hindrance of the neopentyl-like BCP-methanol, significantly accelerating the tosylation rate compared to using TEA alone.
Electrophile Addition: Add TsCl portion-wise over 10 minutes to prevent thermal spiking.
Reaction: Allow the mixture to warm to room temperature and stir for 4 hours. Monitor completion via TLC (Hexanes/EtOAc 8:2).
Workup: Quench with saturated aqueous
NH4Cl
. Extract with DCM (3x). Wash the combined organic layers with brine, dry over anhydrous
Na2SO4
, and concentrate under reduced pressure.
Purification: Purify via flash column chromatography (silica gel, gradient elution 0-20% EtOAc in Hexanes) to yield the BCP-methyl tosylate as a stable white solid.
Protocol B:
SN2
Alkylation of a Lead Amine with BCP-Methyl Tosylate
Objective: Incorporate the 3D scaffold into the lead compound via amine alkylation.
Reagents:
Lead compound containing a primary/secondary amine (1.0 eq)
BCP-methyl tosylate (from Protocol A) (1.1 eq)
Potassium carbonate (
K2CO3
) (2.5 eq)
Acetonitrile (MeCN), anhydrous
Step-by-Step Methodology:
Preparation: Suspend the lead amine and
K2CO3
in anhydrous MeCN (0.1 M) in a sealed reaction vial.
Causality Insight: MeCN is chosen as a polar aprotic solvent. It solvates the potassium cations well but leaves the amine nucleophile relatively unsolvated and highly reactive, favoring the
SN2
pathway.
K2CO3
is a mild, non-nucleophilic base that neutralizes the p-toluenesulfonic acid byproduct without inducing unwanted E2 elimination of the tosylate.
Coupling: Add the BCP-methyl tosylate to the suspension.
Heating: Heat the reaction mixture to 75 °C and stir for 12–16 hours.
Causality Insight: The neopentyl-like position of the BCP-CH2-OTs carbon is sterically hindered. Elevated temperatures are required to provide the activation energy necessary for the nucleophile to achieve the proper trajectory for
SN2
inversion.
Workup: Cool to room temperature, filter off the inorganic salts, and concentrate the filtrate.
Purification: Purify the crude residue via preparative HPLC to isolate the 3D-alkylated lead candidate.
Mechanistic pathway of the SN2 substitution utilizing a 3D-scaffold tosylate.
Conclusion
The strategic transition from planar aromatic rings to 3D saturated scaffolds is a proven methodology for rescuing flagging drug discovery programs by improving solubility, reducing off-target toxicity, and enhancing metabolic stability[1][5]. By utilizing tosylates as stable, highly tunable electrophilic intermediates, medicinal chemists can reliably graft complex 3D motifs like bicyclo[1.1.1]pentanes onto existing lead frameworks, effectively executing the "Escape from Flatland" mandate[6][7].
References
Lovering, F., Bikker, J., & Humblet, C. (2009). Escape from Flatland: Increasing Saturation as an Approach to Improving Clinical Success. Journal of Medicinal Chemistry.[Link]
Dinér, P. (2022). Escape from Flatland: 2D to 3D Molecules via Dearomatization. Chemistry.[Link]
Cox, B., et al. (2020). Escaping from Flatland: [2 + 2] Photocycloaddition; Conformationally Constrained sp3-rich Scaffolds for Lead Generation. ACS Medicinal Chemistry Letters.[Link]
Denisenko, A., et al. (2023). Conquering the Synthesis and Functionalization of Bicyclo[1.1.1]pentanes. JACS Au.[Link]
Ma, X., et al. (2021). Synthesis of gem-diboromethyl substituted bicyclo[1.1.1]pentanes and their application in palladium-catalysed cross couplings. ChemRxiv.[Link]
Lin, S., et al. (2019). Stereocontrolled Synthesis of Tetrafluoropentanols: Multivicinal Fluorinated Alkane Units for Drug Discovery. Organic Letters.[Link]
Li, Y., et al. (2025). Controlling tosylation versus chlorination during end group modification. ResearchGate.[Link]
Technical Support Center: Troubleshooting 2-Oxaspiroheptan-6-yl Tosylate Workflows
Technical Support Center: Troubleshooting 2-Oxaspiro[1]heptan-6-yl Tosylate Workflows Welcome to the Technical Support Center for spirocyclic oxetane functionalization. The 2-oxaspiro[1]heptane scaffold is a highly prize...
Author: BenchChem Technical Support Team. Date: April 2026
Technical Support Center: Troubleshooting 2-Oxaspiro[1]heptan-6-yl Tosylate Workflows
Welcome to the Technical Support Center for spirocyclic oxetane functionalization. The 2-oxaspiro[1]heptane scaffold is a highly prized saturated bioisostere used in medicinal chemistry to replace aromatic rings, thereby improving aqueous solubility, permeability, and metabolic stability[2].
However, functionalizing the 6-position via nucleophilic substitution (Sₙ2) of 2-oxaspiro[1]heptan-6-yl tosylate is notoriously difficult. Researchers frequently encounter low yields and high rates of decomposition or elimination. This guide provides an in-depth mechanistic analysis, troubleshooting FAQs, and field-proven, self-validating protocols to help you successfully navigate these synthetic bottlenecks.
Mechanistic Divergence: Why Substitution Fails
To solve the problem, we must first understand the causality behind the experimental failure. Converting an alcohol to a tosylate theoretically creates an excellent leaving group for Sₙ2 reactions[3]. However, the cyclobutane ring of the spiro[1]heptane system suffers from severe internal angle strain (Brown's I-strain).
In an ideal sp³ hybridized carbon, the bond angle is 109.5°. In cyclobutane, this is forced down to ~90°. During an Sₙ2 reaction, the transition state requires the reacting carbon to adopt a planar, sp²-like geometry with an ideal angle of 120°. Forcing a 90° ring angle to expand toward 120° creates a massive energetic barrier. Consequently, Sₙ2 is sluggish, and basic nucleophiles will instead abstract a neighboring proton (E2 elimination) to relieve steric clash, leading to strained spiro-alkenes or ring fragmentation.
Mechanistic divergence of 2-oxaspiro[1]heptan-6-yl tosylate reacting with a nucleophile/base.
Frequently Asked Questions (FAQs)
Q: I am trying to couple a primary amine to 2-oxaspiro[1]heptan-6-yl tosylate using K₂CO₃ in MeCN at 80°C, but I only see decomposition and elimination. What is wrong?A: Primary and secondary amines are basic. Under heating, the basicity of the amine (and the K₂CO₃) outcompetes its nucleophilicity due to the high Sₙ2 I-strain barrier. The base abstracts a proton, ejecting the tosylate via an E2 mechanism. To fix this, you must either use a non-basic nucleophile (like an azide) or change your synthetic strategy entirely.
Q: Can I use a better leaving group, like a triflate (OTf), to force the Sₙ2 reaction at a lower temperature?A: Yes, triflates are significantly more reactive than tosylates, allowing Sₙ2 reactions to proceed at 0°C or room temperature. Lowering the temperature suppresses the entropically favored E2 elimination. However, triflates of this specific scaffold are highly unstable and must be generated in situ and used immediately, making scale-up challenging.
Q: If Sₙ2 is so problematic, what is the industry standard for appending amines to this scaffold?A: The "Gold Standard" in modern drug development is to bypass the tosylate entirely. Instead, researchers use 2-oxaspiro[1]heptan-6-one and perform a reductive amination[4],[5]. Because the ketone carbon is already sp² hybridized (strained at 90°), the addition of an amine to form an sp³ hybridized aminal/iminium intermediate releases ring strain. This makes the reaction thermodynamically and kinetically highly favorable.
Decision matrix for functionalizing the 6-position of the 2-oxaspiro[1]heptane scaffold.
Quantitative Data: Reaction Conditions vs. Outcome
The table below summarizes typical outcomes based on the choice of electrophile and nucleophile. Notice how basicity correlates directly with pathway divergence.
Electrophile
Nucleophile
Reaction Conditions
Major Pathway
Typical Yield
Tosylate
Primary Amine (Basic)
K₂CO₃, MeCN, 80°C
E2 Elimination
< 15%
Tosylate
Sodium Azide (Non-basic)
DMF, 60°C
Sₙ2 Substitution
70–80%
Triflate
Secondary Amine
DIPEA, DCM, 0°C
Sₙ2 / E2 Mixture
30–45%
Ketone
Primary Amine
NaBH(OAc)₃, DCE, RT
Reductive Amination
80–95%
Self-Validating Experimental Protocols
Protocol A: Sₙ2 Azidation of 2-Oxaspiro[1]heptan-6-yl Tosylate
Use this protocol when you specifically need a primary amine but want to avoid the E2 elimination caused by direct amine Sₙ2 coupling. The azide is a powerful, non-basic nucleophile.
Step-by-Step Methodology:
Preparation: Dissolve 2-oxaspiro[1]heptan-6-yl tosylate (1.0 equiv) in anhydrous DMF (0.2 M concentration) under a nitrogen atmosphere.
Reagent Addition: Add Sodium Azide (NaN₃, 2.0 equiv). Caution: NaN₃ is highly toxic; handle in a fume hood.
Heating: Heat the reaction mixture to 60°C.
Self-Validation (Tracking): At 4 hours, take a 10 µL aliquot, quench in water/EtOAc, and spot the organic layer on a TLC plate. Because the product lacks a UV chromophore, stain the plate with KMnO₄. The starting tosylate should be completely consumed.
Workup: Cool to room temperature. Dilute with water (5 volumes) to solubilize DMF and extract with EtOAc (3 x 3 volumes). Wash the combined organics with 5% LiCl aqueous solution to remove residual DMF, dry over Na₂SO₄, and concentrate.
Reduction: The resulting azide can be safely reduced to the primary amine using Pd/C (10 wt%) under an H₂ atmosphere (1 atm) in MeOH for 2 hours.
Protocol B: Reductive Amination of 2-Oxaspiro[1]heptan-6-one (The Gold Standard)
Use this protocol to couple complex or basic amines. This method completely bypasses the tosylate and the associated Sₙ2 strain barrier[4],[5].
Step-by-Step Methodology:
Imine Formation: Dissolve 2-oxaspiro[1]heptan-6-one (1.0 equiv) and your target amine (1.1 equiv) in anhydrous 1,2-dichloroethane (DCE).
Catalysis: Add glacial acetic acid (0.1 equiv) to facilitate iminium ion formation. Stir at room temperature for 1–2 hours.
Self-Validation (Tracking): Before adding the reducing agent, take an aliquot for LCMS analysis. You should observe the mass of the intermediate iminium ion/aminal. Do not proceed until this mass is the dominant peak.
Reduction: Add Sodium triacetoxyborohydride (NaBH(OAc)₃, 1.5 equiv) portion-wise. Stir at room temperature for 12 hours.
Self-Validation (Tracking): Re-check via LCMS. The iminium mass should shift by +2 Da, corresponding to the desired [M+H]⁺ of the functionalized spirocycle.
Workup: Quench the reaction carefully with saturated aqueous NaHCO₃ (gas evolution will occur). Extract with Dichloromethane (DCM). Wash with brine, dry over Na₂SO₄, and purify via flash chromatography.
References
American Chemical Society (Organic Letters):3-Oxabicyclo[3.1.1]heptanes as Isosteres of meta-Substituted Benzene Rings. Demonstrates the utility of spirocyclic oxetanes and their strain-driven rearrangements.
World Intellectual Property Organization (Google Patents): WO2023164063A1 - Emopamil-binding protein inhibitors and uses thereof. Highlights the reductive amination protocol for 2-oxaspiro[1]heptan-6-one.
URL:
World Intellectual Property Organization (Google Patents):WO2024006493A1 - Tyk2 inhibitors. Further validates the use of NaBH₃CN/NaBH(OAc)₃ in spirocyclic functionalization.
Master Organic Chemistry:Tosylates And Mesylates. Foundational principles on converting alcohols to sulfonate leaving groups for substitution reactions.
Technical Support Center: Base Selection for Alkylation with 2-Oxaspiro[3.3]heptan-6-yl Tosylate
Welcome to the Technical Support Center for spirocyclic alkylation workflows. 2-Oxaspiro[3.3]heptan-6-yl 4-methylbenzenesulfonate (commonly known as 2-oxaspiro[3.3]heptan-6-yl tosylate) is a highly valuable electrophile...
Author: BenchChem Technical Support Team. Date: April 2026
Welcome to the Technical Support Center for spirocyclic alkylation workflows. 2-Oxaspiro[3.3]heptan-6-yl 4-methylbenzenesulfonate (commonly known as 2-oxaspiro[3.3]heptan-6-yl tosylate) is a highly valuable electrophile for installing the 2-oxaspiro[3.3]heptane moiety—a popular bioisostere for morpholine and piperazine in modern drug development.
However, because this reagent is a sterically hindered secondary tosylate situated on a strained spirocyclic framework, researchers frequently encounter competing side reactions, primarily E2 elimination and oxetane ring degradation. This guide provides authoritative, mechanistically grounded troubleshooting strategies and validated protocols to optimize your alkylation yields.
Mechanistic Causality: The Logic of Base Selection
The fundamental challenge in reacting 2-oxaspiro[3.3]heptan-6-yl tosylate lies in the kinetic competition between the desired SN2 substitution and the undesired E2 elimination .
Because the spiro[3.3]heptane system is sterically bulky, the activation energy for the SN2 transition state is unusually high. If the chosen base is too strong or non-nucleophilic (e.g., NaH, KOtBu), it will preferentially abstract a proton adjacent to the tosylate, leading to an alkene byproduct. To circumvent this, the field standard is to utilize the "Cesium Effect" .
By using Cesium Carbonate (Cs2CO3), the large ionic radius and low charge density of the Cs+ cation create a "loose ion pair" with the nucleophile (e.g., a phenoxide or amine). This effectively makes the nucleophile more "naked" and highly reactive, accelerating the SN2 pathway without increasing the thermodynamic basicity of the system, thus suppressing E2 elimination.
Mechanistic pathway competition in 2-oxaspiro[3.3]heptan-6-yl tosylate alkylation.
Quantitative Base Comparison Data
To facilitate rapid decision-making, the following table summarizes the performance metrics of common bases when used with 2-oxaspiro[3.3]heptan-6-yl tosylate.
Base
Conjugate Acid pKa (in H2O)
Optimal Nucleophile
Expected SN2 / E2 Ratio
Oxetane Ring Stability
Recommendation Level
Cs2CO3
~10.3
Phenols, Azoles
> 95:5
Excellent
Primary Choice
DIPEA
~10.7
Aliphatic Amines
> 90:10
Excellent
Primary for Amines
K2CO3
~10.3
Phenols
~ 70:30
Good
Secondary (Low solubility)
DBU
~13.5
Amides
~ 50:50
Moderate
Use with caution
NaH
> 35
Alcohols
< 10:90
Poor (Degradation risk)
Not Recommended
Troubleshooting FAQs
Q: Why am I seeing predominantly the elimination byproduct (alkene) instead of the alkylated product?A: You are likely using a base that is too hard or too strong (e.g., NaH, KOtBu), which favors E2 elimination over SN2 substitution on the sterically hindered secondary carbon.
Resolution: Switch to a milder, highly polarizable base like Cs2CO3 (2.5 to 3.0 equivalents). The large cesium cation enhances the nucleophilicity of your substrate without increasing basicity, thereby favoring the SN2 pathway.
Q: The reaction stalls at 20% conversion even after 24 hours at 80 °C. How can I drive it to completion?A: The spirocyclic ring system creates a high activation energy barrier. If you are using K2CO3, its solubility in DMF or NMP is often insufficient.
Resolution:
Switch to Cs2CO3 for superior organic solvent solubility.
Add a catalytic amount of KI or NaI (0.1–0.2 eq). This initiates an in situ Finkelstein reaction, converting the tosylate into a highly reactive iodide intermediate.
Increase the temperature to 100 °C, which is generally well-tolerated by the oxetane ring under these specific conditions[1].
Q: Can I use microwave irradiation for amine alkylations with this tosylate?A: Yes. For the N-alkylation of secondary amines, standard thermal heating can be prohibitively slow.
Resolution: Using a tertiary amine base like DIPEA in acetonitrile, DMF, or DMSO under microwave irradiation (100–120 °C for 1–2 hours) is a highly effective, self-validating protocol[2]. DIPEA acts as an efficient acid scavenger without inducing E2 elimination.
Q: I am using DMF as a solvent, and my product is co-eluting with DMF during purification. How do I remove it effectively?A: DMF has a high boiling point and is notoriously difficult to remove via standard rotary evaporation, often ruining downstream normal-phase chromatography.
Resolution: Implement a self-validating aqueous workup. Dilute the crude reaction mixture with water and extract with Ethyl Acetate. Crucially, wash the combined organic layers with a 5% aqueous LiCl solution [1]. The lithium ions strongly coordinate with DMF, pulling it entirely into the aqueous phase.
Standard Operating Protocols (SOPs)
Step-by-step experimental optimization workflow for spirocyclic alkylations.
Protocol A: O-Alkylation of Phenols (Thermal Heating)
This protocol utilizes the "Cesium Effect" to overcome steric hindrance while preserving the oxetane ring.
Charge the Reactor: To an oven-dried round-bottom flask equipped with a magnetic stir bar, add the phenol derivative (1.0 eq) and 2-oxaspiro[3.3]heptan-6-yl 4-methylbenzenesulfonate (1.2 to 1.5 eq).
Add Base: Add finely powdered, anhydrous Cs2CO3 (2.5 to 3.0 eq). Note: Ensure the base is dry, as water will hydrolyze the tosylate.
Solvation: Suspend the mixture in anhydrous DMF or NMP (approx. 0.2 M concentration).
Reaction: Attach a reflux condenser, flush the system with Nitrogen, and heat the mixture to 80 °C – 100 °C in an oil bath for 16–18 hours[1].
Monitoring: Monitor the reaction via LC-MS. If conversion is <50% after 12 hours, add 0.1 eq of KI.
Workup: Cool to room temperature. Dilute with Ethyl Acetate (10 volumes) and wash with water (3x). Wash the organic layer with 5% aqueous LiCl (2x) to remove residual DMF[1].
Isolation: Dry over MgSO4, filter, concentrate under reduced pressure, and purify via Flash Column Chromatography (FCC).
Protocol B: N-Alkylation of Amines (Microwave Irradiation)
This protocol is optimized for sluggish aliphatic or heteroaromatic amines.
Preparation: In a microwave-safe vial, combine the amine (1.0 eq) and 2-oxaspiro[3.3]heptan-6-yl tosylate (1.5 eq).
Reagents: Add anhydrous Acetonitrile or DMSO (0.3 M) and N,N-Diisopropylethylamine (DIPEA) (3.0 eq)[2].
Reaction: Seal the vial with a crimp cap. Irradiate in a microwave reactor at 110 °C for 1 to 2 hours[2].
Workup: Concentrate the crude mixture directly under a stream of nitrogen or reduced pressure.
Purification: Purify directly via reverse-phase preparative HPLC or FCC depending on the polarity of the resulting amine.
References
WO2021070091A1 - 5-oxa-2-azaspiro[3.4]octane derivatives as m4 agonists - Google Patents. (Demonstrates the standard use of Cs2CO3 at 80 °C for 2-oxaspiro[3.3]heptan-6-yl tosylate alkylation).
WO2023015199A1 - Hpk1 antagonists and uses thereof - Google Patents. (Details elevated temperature parameters at 100 °C and the critical LiCl aqueous wash for DMF removal). 1
EP 4267569 B1 - ANTAGONISTS OF THE MUSCARINIC ACETYLCHOLINE RECEPTOR M4 - European Patent Office. (Provides validated protocols for microwave-assisted alkylation using DIPEA). 2
Beyond Flatland: 2-Oxa-6-azaspiro[3.3]heptane as a Next-Generation Morpholine Bioisostere
Morpholine is a ubiquitous structural motif in medicinal chemistry, historically prized for its ability to improve aqueous solubility and modulate the physicochemical properties of drug candidates. However, its relativel...
Author: BenchChem Technical Support Team. Date: April 2026
Morpholine is a ubiquitous structural motif in medicinal chemistry, historically prized for its ability to improve aqueous solubility and modulate the physicochemical properties of drug candidates. However, its relatively planar conformation and electron-rich heteroatoms often introduce significant liabilities, including rapid cytochrome P450 (CYP)-mediated oxidative metabolism and off-target toxicity, such as hERG channel inhibition.
To overcome these limitations, modern drug discovery has embraced the "Escape from Flatland" paradigm, shifting toward rigid, three-dimensional spirocyclic scaffolds. While 2-oxaspiro[3.3]heptane serves as a valuable bioisostere for oxygen-containing rings, its aza-oxa derivative—2-oxa-6-azaspiro[3.3]heptane —has emerged as the premier direct structural surrogate for morpholine. This guide objectively compares the performance of morpholine against its spirocyclic bioisostere, providing the mechanistic causality and self-validating experimental protocols necessary for successful implementation in drug development.
The "Escape from Flatland" Paradigm
Replacing a saturated six-membered ring with a spiro[3.3]heptane system fundamentally alters the molecule's spatial footprint. While morpholine adopts a flexible chair conformation, the spirocycle locks the oxygen and nitrogen atoms into an orthogonal, highly rigid 3D arrangement. This increases the fraction of sp³ hybridized carbons (
Fsp3
), a metric strongly correlated with improved clinical success rates and reduced promiscuity in binding profiles.
Logical workflow illustrating the pharmacokinetic benefits of replacing morpholine with a spirocycle.
The structural differences between morpholine and 2-oxa-6-azaspiro[3.3]heptane translate directly into measurable pharmacokinetic advantages. The table below summarizes the quantitative shifts observed during bioisosteric replacement.
Parameter
Morpholine
2-Oxa-6-azaspiro[3.3]heptane
Mechanistic Impact & Causality
Geometry &
Fsp3
Planar chair, low 3D complexity
Orthogonal spiro-fusion, high
Fsp3
Enhances target selectivity. The rigid vectors prevent the molecule from adopting the flat conformations required to bind to anti-targets.
Basicity (
pKa
)
~8.3
~7.0 - 7.5
The strained azetidine ring alters nitrogen hybridization, lowering basicity. This directly attenuates hERG channel affinity, reducing cardiotoxicity risks.
Lipophilicity (LogD)
Baseline
Lowered (typically -0.5 to -1.0)
The highly polar oxetane oxygen maintains strong H-bond acceptor capacity while the compact structure reduces the overall hydrophobic surface area, improving solubility.
Metabolic Stability
Vulnerable to CYP450
α
-oxidation
Highly resistant
The
α
-protons in the spirocycle are sterically hindered and part of a strained ring system. The higher C-H bond dissociation energy prevents enzymatic abstraction, halting ring-opening[1].
Experimental Methodologies
To leverage these bioisosteres effectively, researchers must employ robust synthetic routes and self-validating biological assays. The following protocols detail the synthesis of the spirocyclic core and the validation of its metabolic stability.
Protocol A: Scalable Synthesis of 2-Oxa-6-azaspiro[3.3]heptane
The synthesis of the 2-oxa-6-azaspiro[3.3]heptane core relies on the double nucleophilic displacement of an inexpensive, pre-organized precursor.
Step-by-step synthetic workflow for 2-oxa-6-azaspiro[3.3]heptane from tribromopentaerythritol.
Step 1: Cyclization to the N-Tosyl Intermediate
Reagents: Suspend tribromopentaerythritol (1.0 eq) and p-toluenesulfonamide (1.0 eq) in a solution of KOH (3.5 eq) in water.
Execution: Reflux the mixture for 16 hours.
Causality: The highly basic conditions deprotonate the sulfonamide, initiating a sequential double
SN2
displacement on the bromides. The pre-organized quaternary carbon center of tribromopentaerythritol drastically lowers the entropic penalty typically associated with forming highly strained four-membered rings[2].
Isolation: Cool to room temperature, filter the resulting precipitate, and recrystallize from ethanol to yield N-tosyl-2-oxa-6-azaspiro[3.3]heptane.
Step 2: Mild Deprotection
Reagents: Dissolve the N-tosyl intermediate in anhydrous methanol. Add magnesium turnings (10.0 eq).
Execution: Subject the reaction flask to continuous ultrasonication at room temperature until the starting material is consumed (monitored via TLC).
Causality: Traditional acidic or basic deprotection of the tosyl group risks opening the highly strained oxetane ring. The use of magnesium in methanol provides a mild, dissolving metal reduction (single-electron transfer) that selectively cleaves the N-S bond. Sonication is critical as it continuously scours the magnesium surface, removing passivating oxide layers and ensuring a steady supply of electrons[1].
Protocol B: Self-Validating In Vitro Microsomal Stability Assay
To objectively prove the metabolic advantage of the spirocycle over morpholine, an intrinsic clearance (
CLint
) assay using Human Liver Microsomes (HLM) must be performed. This protocol is designed as a self-validating system to ensure that any observed degradation is strictly enzymatic.
Assay Setup & Controls:
Test Compounds: Morpholine-containing parent drug vs. Spirocyclic analogue.
Positive Control: Verapamil (Ensures the microsomes are enzymatically active).
Negative Control (Self-Validation): Test compounds incubated without NADPH. (Causality: CYP450 enzymes obligatorily require NADPH as an electron donor. If degradation occurs in this control, it indicates chemical instability rather than CYP-mediated metabolism, invalidating the run).
Step-by-Step Execution:
Pre-incubation: Prepare a 0.5 mg/mL HLM protein suspension in 100 mM potassium phosphate buffer (pH 7.4). Add the test compound to a final concentration of 1 µM. Incubate at 37°C for 5 minutes. (Causality: This step equilibrates the temperature and allows non-specific protein binding to stabilize before the reaction begins).
Initiation: Initiate the metabolic reaction by adding an NADPH regenerating system (final concentration 1 mM).
Quenching: At predetermined time points (0, 5, 15, 30, and 60 minutes), transfer a 50 µL aliquot of the reaction mixture into 150 µL of ice-cold acetonitrile containing an internal standard. (Causality: The organic solvent instantly denatures the CYP enzymes and precipitates the proteins, halting the reaction at the exact time point).
Analysis: Centrifuge the quenched samples at 4,000 rpm for 15 minutes. Analyze the supernatant via LC-MS/MS to quantify the remaining parent compound.
Data Interpretation: Calculate the half-life (
t1/2
) and intrinsic clearance (
CLint
). The spirocyclic analogue should demonstrate a significantly prolonged
t1/2
compared to the morpholine parent, validating the steric shielding effect of the spiro[3.3]heptane core.
References
Strained spiro heterocycles as potential bioisosteres: an update on the synthesis of heteroatom-containing spiro[2.3]hexanes and spiro[3.3]heptanes
Source: Chemical Communications (RSC Publishing)
URL:1
Four-Membered Ring-Containing Spirocycles: Synthetic Strategies and Opportunities
Source: Chemical Reviews (ACS Publications)
URL:2
The Utilization of Spirocyclic Scaffolds in Medicinal Chemistry
Source: BLDpharm Insights
URL:
The Spiro[3.3]heptane Scaffold: A Physicochemical Advantage in Modern Drug Discovery
A Comparative Guide for Researchers, Scientists, and Drug Development Professionals In the relentless pursuit of novel therapeutics with improved efficacy and safety profiles, medicinal chemists are increasingly venturin...
Author: BenchChem Technical Support Team. Date: April 2026
A Comparative Guide for Researchers, Scientists, and Drug Development Professionals
In the relentless pursuit of novel therapeutics with improved efficacy and safety profiles, medicinal chemists are increasingly venturing beyond the traditional, planar scaffolds that have long dominated the landscape of drug design. The strategic shift towards three-dimensional (3D) molecular architectures, a concept often termed "escaping from flatland," has unveiled a wealth of opportunities to enhance the physicochemical and pharmacokinetic properties of drug candidates. Among the rising stars in this new dimension of drug discovery is the spiro[3.3]heptane scaffold. This rigid, sp³-rich bicyclic system is not merely a novel structural curiosity; it is a powerful tool for bioisosteric replacement that can profoundly and positively impact a molecule's developability.
This guide provides an in-depth, objective comparison of the physicochemical properties of spiro[3.3]heptane derivatives against their more conventional bioisosteres, such as benzene and piperidine rings. Grounded in experimental data, we will explore how the unique topology of the spiro[3.3]heptane core can be leveraged to modulate key drug-like properties, including lipophilicity, aqueous solubility, and metabolic stability.
The Rationale for Embracing the Third Dimension: Beyond the Benzene Ring
The benzene ring is a ubiquitous motif in medicinal chemistry, valued for its predictable geometry and synthetic accessibility.[1] However, its planarity and lipophilicity can contribute to poor solubility, off-target effects, and metabolic liabilities. The spiro[3.3]heptane framework has emerged as a compelling saturated bioisostere of the phenyl ring, offering a rigid, non-planar presentation of substituents.[2][3][4] This structural rigidity can lead to enhanced target selectivity, while the increased sp³ character often translates to improved physicochemical properties.[5]
Similarly, when heteroatoms are incorporated into the spiro[3.3]heptane core, such as in 2-azaspiro[3.3]heptane, it can serve as a valuable bioisostere for commonly used saturated heterocycles like piperidine.[6][7] These aza-derivatives can offer distinct advantages in modulating basicity and lipophilicity, which are critical parameters for optimizing a drug's absorption, distribution, metabolism, and excretion (ADME) profile.[8]
Comparative Physicochemical Properties: A Data-Driven Analysis
The decision to employ a spiro[3.3]heptane scaffold in a drug discovery program should be guided by a thorough understanding of its impact on key physicochemical parameters. The following tables summarize experimental data comparing spiro[3.3]heptane derivatives with their corresponding benzene and piperidine analogs.
Spiro[3.3]heptane as a Benzene Bioisostere
The replacement of a phenyl ring with a spiro[3.3]heptane core can lead to significant improvements in aqueous solubility and metabolic stability, often with a favorable reduction in lipophilicity.
The spiro[3.3]heptane analog of Benzocaine exhibits a significant decrease in lipophilicity (logD) and a notable increase in metabolic stability (longer half-life and lower intrinsic clearance) with only a minor impact on aqueous solubility.[1][9]
In the case of Sonidegib analogs, while the aqueous solubility remains low, the replacement of the meta-substituted phenyl ring with a spiro[3.3]heptane moiety can influence metabolic stability, with the trans-isomer showing a decrease in half-life compared to the parent drug.[3][10] This highlights that the impact on metabolic stability can be context-dependent and influenced by the stereochemistry of the spirocycle.
Aza-spiro[3.3]heptanes as Piperidine Bioisosteres
The introduction of a spirocyclic framework in place of a piperidine ring can subtly modulate basicity and lipophilicity, providing a handle for fine-tuning these properties.
The 2-azaspiro[3.3]heptane core generally leads to a decrease in both calculated and experimental lipophilicity compared to the piperidine analog.[8] This can be attributed to the increased basicity of the azaspiro[3.3]heptane nitrogen, which is further from the electron-withdrawing group in this model system.[8]
The basicity of the 2-azaspiro[3.3]heptane is comparable to that of piperidine, allowing for the preservation of key ionic interactions with biological targets.[6]
Interestingly, in this specific model system, the azaspiro[3.3]heptane analogs exhibit lower aqueous solubility than the piperidine parent compound.[6] This underscores the importance of experimental validation, as the interplay of various physicochemical properties can be complex.
Experimental Protocols for Physicochemical Property Determination
The following are detailed, step-by-step methodologies for the key experiments cited in this guide. The choice of these methods is based on their robustness, reproducibility, and relevance in a drug discovery setting.
Determination of Lipophilicity (logD) by Shake-Flask Method
The shake-flask method is the gold standard for determining the partition coefficient of a compound between an organic and an aqueous phase.[11][12]
Caption: Workflow for logD determination by the shake-flask method.
Causality Behind Experimental Choices:
1-Octanol/Water System: This solvent system is widely accepted as a surrogate for the partitioning of a drug between the aqueous environment of the body and lipid membranes.[11]
pH 7.4 Buffer: This pH is chosen to mimic physiological conditions in the blood and many tissues.[12]
LC-MS/MS Analysis: This analytical technique provides high sensitivity and selectivity, allowing for accurate quantification of the compound in each phase, even at low concentrations.
Determination of Kinetic Aqueous Solubility by 96-Well Plate Method
This high-throughput method is suitable for screening the solubility of a large number of compounds in early drug discovery.[13][14]
DMSO Stock Solution: DMSO is a common solvent for compound libraries, but its concentration in the final assay is kept low (typically <1%) to minimize its effect on solubility.
Incubation with Shaking: This ensures that the system reaches a state of apparent equilibrium, providing a reproducible measure of kinetic solubility.[13]
Filtration: This step is crucial for separating the dissolved compound from any solid material, ensuring that only the soluble fraction is quantified.[14]
Determination of Metabolic Stability in Human Liver Microsomes (HLM)
This in vitro assay assesses the susceptibility of a compound to metabolism by cytochrome P450 enzymes, which are major contributors to drug clearance.
Caption: Workflow for assessing metabolic stability in human liver microsomes.
Causality Behind Experimental Choices:
Human Liver Microsomes: These are subcellular fractions that are enriched in drug-metabolizing enzymes, particularly cytochrome P450s, providing a relevant in vitro model of hepatic metabolism.
NADPH Cofactor: This is an essential cofactor for the activity of cytochrome P450 enzymes. Its addition initiates the metabolic reactions.
Time Course Analysis: By measuring the disappearance of the parent compound over time, we can determine the rate of metabolism and calculate key pharmacokinetic parameters like half-life and intrinsic clearance.
Conclusion: A Strategic Choice for Enhanced Drug-Like Properties
The spiro[3.3]heptane scaffold represents a significant advancement in the medicinal chemist's toolkit for designing novel therapeutics with optimized physicochemical properties. As demonstrated by the compiled experimental data, the judicious application of this rigid, 3D framework can lead to tangible improvements in aqueous solubility and metabolic stability, often accompanied by a beneficial reduction in lipophilicity when used as a bioisosteric replacement for traditional aromatic and saturated cyclic systems.
However, it is crucial to recognize that the impact of the spiro[3.3]heptane core is not universally predictable and can be highly dependent on the specific molecular context and stereochemistry. Therefore, a data-driven approach, supported by robust experimental validation as outlined in this guide, is paramount to successfully harnessing the potential of this versatile scaffold. By embracing the principles of 3D-molecular design and leveraging the unique attributes of the spiro[3.3]heptane framework, researchers and drug development professionals can unlock new avenues for the discovery of safer and more effective medicines.
References
A Comparative Guide to Spiro[3.3]heptane and Piperidine Scaffolds in Modern Drug Design. Benchchem.
Kinetic Solubility 96 –Well Protocol. Warren Center for Neuroscience Drug Discovery.
Lipophilicity (LogP/LogD) Testing. BOC Sciences.
1‐Azaspiro[3.3]heptane as a Bioisostere of Piperidine. ResearchGate.
Lowering Lipophilicity by Adding Carbon: AzaSpiroHeptanes, a logD Lowering Twist. PMC.
Spiro[3.3]heptane as a Saturated Benzene Bioisostere. Enamine.
Methods for Determination of Lipophilicity. Encyclopedia.pub.
LogP / LogD shake-flask method v1. ResearchGate.
Spiro[3.3]heptane scaffolds as benzene bioisosteres. ResearchGate.
Spiro[3.3]heptane as a Non-collinear Benzene Bioisostere. ChemRxiv.
Setup and validation of shake-flask procedures for the determination of partition coefficients (logD) from low drug amounts. Ovid.
Aqueous Solubility Testing with the MultiScreen® – PCF Filter Plate. Sigma-Aldrich.
Setup and validation of shake-flask procedures for the determination of partition coefficients (logD) from low drug amounts. PubMed.
Solubility Toolbox for Successful Design of Drug Candidates. Inventiva Pharma.
High-Throughput Measurement of Compound Solubility and Physical Form with BMI. Halo Labs.
Spiro[3.3]heptane as a Saturated Benzene Bioisostere. PubMed.
Equilibrium drug solubility measurements in 96-well plates reveal similar drug solubilities in phosphate buffer pH 6.8 and human intestinal fluid. PubMed.
The activity of Benzocaine benzene ring bioisosteres. Mykhailiuk Research Site.
Strained spiro heterocycles as potential bioisosteres: an update on the synthesis of heteroatom-containing spiro[2.3]hexanes and. RSC Publishing.
Strained spiro heterocycles as potential bioisosteres: an update on the synthesis of heteroatom-containing spiro[2.3]hexanes and spiro[3.3]heptanes. Chemical Communications (RSC Publishing).
(PDF) Spiro[3.3]heptane as a Saturated Benzene Bioisostere. ResearchGate.
3-Substituted 6-Azabicyclo[3.1.1]heptanes: Nonclassical Piperidine Isosteres for Drug Discovery. The Journal of Organic Chemistry - ACS Publications.
Spiro[3.3]heptane: A Versatile sp3‐Rich Scaffold and its Synthetic Routes. ResearchGate.
1-Azaspiro[3.3]heptane as a Bioisostere of Piperidine. PubMed.
Comparison of 2,6-diazaspiro[3.3]heptane, 2-azaspiro[3.3. ResearchGate.
2-azaspiro[3.3]heptane as bioisoster of piperidine. ResearchGate. piperidine)
Metabolic stability of spiro[3.3]heptane-containing compounds.
An In-Depth Guide to the Metabolic Stability of Spiro[3.3]heptane-Containing Compounds for Drug Discovery Professionals Introduction: Embracing Three-Dimensionality in Drug Design In the landscape of medicinal chemistry,...
Author: BenchChem Technical Support Team. Date: April 2026
An In-Depth Guide to the Metabolic Stability of Spiro[3.3]heptane-Containing Compounds for Drug Discovery Professionals
Introduction: Embracing Three-Dimensionality in Drug Design
In the landscape of medicinal chemistry, the strategic selection of molecular scaffolds is a critical determinant of a drug candidate's ultimate success. For decades, "flat," aromatic rings like benzene have been ubiquitous in drug design. However, the contemporary drive to "escape from flatland" has spurred the exploration of three-dimensional (3D), sp³-rich scaffolds that offer access to novel chemical space and can improve pharmacokinetic profiles.[1] Among these, the spiro[3.3]heptane framework—a rigid bicyclic system featuring two cyclobutane rings sharing a single carbon atom—has emerged as a compelling scaffold and a versatile bioisosteric replacement for common rings like phenyl and piperidine.[1][2]
The incorporation of a spirocyclic moiety can significantly influence a compound's properties, including its potency, selectivity, and physicochemical characteristics.[3][4] This guide provides a focused comparison of the metabolic stability of spiro[3.3]heptane-containing compounds against common alternatives, supported by experimental data, and offers a detailed protocol for assessing this critical drug-like property. The inherent rigidity of the spiro[3.3]heptane scaffold can be a double-edged sword for metabolic stability; it can shield metabolically labile sites, but it can also introduce new, unforeseen metabolic liabilities.[1] Understanding this context-dependent nature is paramount for its effective application in drug discovery.
Comparative Analysis of Metabolic Stability
The metabolic stability of a compound, or its susceptibility to biotransformation by metabolic enzymes, is a crucial factor influencing its in vivo half-life, bioavailability, and overall therapeutic efficacy.[5][6] The liver, rich in cytochrome P450 (CYP) enzymes, is the primary site of drug metabolism.[7] Therefore, in vitro assays using liver microsomes—subcellular fractions containing these key enzymes—are a cornerstone of early drug discovery for predicting a compound's metabolic fate.[5][8]
The impact of replacing a traditional scaffold with spiro[3.3]heptane is highly dependent on the specific molecular context. While some studies report that heteroatom-substituted spiro[3.3]heptanes exhibit a trend towards higher metabolic stability[9][10], other direct comparisons have shown a decrease in stability.
Case Study: Spiro[3.3]heptane as a Benzene Bioisostere in Sonidegib Analogues
A key study investigated the effect of replacing the meta-substituted phenyl ring in the anticancer drug Sonidegib with a spiro[3.3]heptane core.[11] This provides a direct, quantitative comparison of metabolic stability. Two diastereomeric analogues were synthesized, (±)-trans-76 and (±)-cis-76, and evaluated in a human liver microsome (HLM) stability assay.
Data Presentation: Metabolic Stability of Sonidegib vs. Spiro[3.3]heptane Analogues
The experimental data reveals that replacing the phenyl ring in Sonidegib with a spiro[3.3]heptane scaffold significantly decreased its metabolic stability.[11] The intrinsic clearance (CLint)—a measure of the rate of metabolism by liver enzymes—increased for both spirocyclic analogues, with the cis-isomer showing a dramatic nearly 9-fold increase in clearance compared to the parent drug.[11]
This outcome underscores the critical principle that the effect of a bioisosteric replacement on metabolic stability is not universally predictable and must be determined empirically. The increased clearance rate for the spirocyclic analogues suggests that the 3D presentation of the molecule may have exposed a new site for metabolism or created a more favorable conformation for binding to metabolic enzymes that was not present in the original, planar drug.[1]
Conversely, in other chemical contexts, the rigidity of spirocycles has been shown to enhance metabolic stability. For instance, the replacement of a morpholine ring with a 2-oxa-6-azaspiro[3.3]heptane in a Bruton's tyrosine kinase (BTK) inhibitor program led to a significant improvement in metabolic stability.[12] This highlights how the spiro[3.3]heptane scaffold's fixed conformation can sometimes be advantageous, potentially by sterically shielding known metabolic "soft spots" from enzymatic attack.[13]
Logical Relationship: Scaffold Selection and Metabolic Outcome
Caption: Bioisosteric replacement of traditional scaffolds with spiro[3.3]heptane can lead to divergent metabolic stability outcomes depending on the molecular context.
Experimental Protocol: In Vitro Liver Microsomal Stability Assay
To empirically determine the metabolic stability of novel compounds, a standardized in vitro assay is essential. The following protocol describes a typical liver microsomal stability assay. This self-validating system includes positive and negative controls to ensure the reliability of the results.
Principle
This assay measures the rate of disappearance of a test compound when incubated with liver microsomes, which contain Phase I drug-metabolizing enzymes like CYPs.[14][15] The reaction is initiated by the addition of a necessary cofactor, NADPH. The concentration of the test compound is monitored over time by LC-MS/MS, allowing for the calculation of key parameters like half-life (t½) and intrinsic clearance (CLint).[8]
Materials and Reagents
Test Compound (TC): 10 mM stock solution in DMSO.
Liver Microsomes: Human, Rat, or other species as required (e.g., from a commercial supplier). Typically pooled from multiple donors.
Phosphate Buffer: 0.1 M, pH 7.4.
NADPH Regenerating System: Contains NADPH, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase. This system continuously regenerates NADPH, which is consumed during the enzymatic reaction.
Positive Control Compounds: High clearance (e.g., Verapamil, Dextromethorphan) and low clearance (e.g., Warfarin) compounds.[15][16]
Quenching Solution: Ice-cold acetonitrile (ACN) containing a suitable internal standard (IS) (e.g., Tolbutamide).[16]
Dilute the 10 mM Test Compound stock to a 1 µM working solution in phosphate buffer. Prepare similar working solutions for the positive control compounds.
On ice, thaw the liver microsomes and dilute them in cold phosphate buffer to a final protein concentration of 0.5 mg/mL in the incubation mixture.[7][14]
Assay Plate Setup:
In a 96-well plate, add the microsomal solution to the appropriate wells.
Add the test compound and control compound working solutions to their respective wells.
Prepare negative control wells by incubating the test compound with microsomes but without the NADPH regenerating system. This assesses non-enzymatic degradation.[16]
Incubation and Reaction Initiation:
Pre-incubate the plate at 37°C for 5-10 minutes with gentle shaking to equilibrate the temperature.
Initiate the metabolic reaction by adding the pre-warmed NADPH regenerating system to all wells (except the negative controls). This marks time point t=0.[16]
Time-Point Sampling and Reaction Quenching:
At specified time points (e.g., 0, 5, 15, 30, 45, 60 minutes), terminate the reaction in the corresponding wells by adding a volume of ice-cold ACN with the internal standard.[14][16] The t=0 sample is quenched immediately after adding the NADPH system.
The cold ACN serves to precipitate the microsomal proteins, thereby halting all enzymatic activity.[17]
Sample Processing and Analysis:
Once all time points are collected, seal the plate and centrifuge at 4000 rpm for 10 minutes at 4°C to pellet the precipitated proteins.[16]
Carefully transfer the supernatant to a new 96-well plate for analysis.
Analyze the samples by LC-MS/MS to quantify the remaining concentration of the parent compound at each time point. The peak area ratio of the test compound to the internal standard is used for quantification.[16]
Data Analysis:
Calculate the percentage of the parent compound remaining at each time point relative to the t=0 sample.
Plot the natural logarithm (ln) of the percentage of compound remaining versus time.
The slope of the line from this plot gives the elimination rate constant (k).
Calculate the half-life (t½) using the formula: t½ = 0.693 / k .[16]
Calculate the intrinsic clearance (CLint) using the formula: CLint (µL/min/mg protein) = (k / microsomal protein concentration) * 1000 .[15]
Workflow: Microsomal Stability Assay
Caption: Standard experimental workflow for determining in vitro metabolic stability using a liver microsomal assay.
Conclusion
The spiro[3.3]heptane scaffold is a valuable tool in modern medicinal chemistry, offering a rigid, 3D alternative to traditional planar ring systems.[1] However, its impact on metabolic stability is not straightforward and must be carefully evaluated on a case-by-case basis. While its unique geometry can improve stability by shielding metabolic liabilities in some instances[12], it can also decrease stability by exposing new sites to enzymatic attack, as demonstrated in the Sonidegib case study.[11]
For researchers, scientists, and drug development professionals, the key takeaway is the necessity of empirical validation. The robust in vitro microsomal stability assay detailed in this guide provides a reliable method for generating the critical data needed to make informed decisions. By objectively comparing novel spiro[3.3]heptane-containing compounds with their predecessors, discovery teams can better navigate the complexities of drug metabolism and select candidates with the most promising pharmacokinetic profiles for further development.
References
Syntheses and medicinal chemistry of spiro heterocyclic steroids - PMC - NIH. (n.d.).
Spirocyclic compounds as innovative tools in drug discovery for medicinal chemists - DNDi. (2025, April 15).
Vega-Báez, J. L., & Sandoval-Ramírez, J. (2024, July 24). Syntheses and medicinal chemistry of spiro heterocyclic steroids. Beilstein Journal of Organic Chemistry.
A Review of Synthesis and Various Biological Activities of Spiro Heterocyclic Compounds Comprising Oxindole and Pyrrolidine Moities. (n.d.).
A Comparative Guide to Spiro[3.3]heptane and Piperidine Scaffolds in Modern Drug Design. (n.d.). BenchChem.
Metabolic Stability in Drug Development: 5 Assays | WuXi AppTec. (2023, October 9). WuXi AppTec.
How to Conduct an In Vitro Metabolic Stability Study. (2025, May 29). LinkedIn.
Metabolic stability and biological activity of spiro[3.3]heptane analogues of Sonidegib. (n.d.). Enamine.
Burkhard, J. A., Wagner, B., Fischer, H., Schuler, F., Müller, K., & Carreira, E. M. (2011, November 23). Expanding the Azaspiro[3.3]heptane Family: Synthesis of Novel Highly Functionalized Building Blocks. Organic Letters.
Synthesis of Azaspirocycles and their Evaluation in Drug Discovery. (2025, August 30).
Application Note and Protocol for Assessing Metabolic Stability of a Novel Compound (Design
Metabolic Stability Assessed by Liver Microsomes and Hepatocytes. (n.d.).
ADME Microsomal Stability Assay-BioDuro-Global CRDMO, Rooted in Science. (n.d.). BioDuro.
Prysiazhniuk, K., Datsenko, O. P., Grygorenko, O. O., & Komarov, I. V. (2024, February 26). Spiro[3.3]heptane as a Saturated Benzene Bioisostere.
Prysiazhniuk, K., Datsenko, O., et al. (2023). Spiro[3.3]heptane as a Non-collinear Benzene Bioisostere. ChemRxiv.
Technical Support Center: Strategies to Improve the Metabolic Stability of Piperidines. (n.d.). BenchChem.
Adventures in Drug-like Chemistry Space: From Oxetanes to Spiroazetidines and Beyond! (n.d.). CHIMIA.
Advanced Comparative Guide: Tosylate vs. Bromide Leaving Groups in Spirocycle Synthesis
Spirocyclic scaffolds are highly prized in modern drug discovery due to their inherent three-dimensionality, which enhances target binding affinity and improves physicochemical properties compared to flat, sp²-rich aroma...
Author: BenchChem Technical Support Team. Date: April 2026
Spirocyclic scaffolds are highly prized in modern drug discovery due to their inherent three-dimensionality, which enhances target binding affinity and improves physicochemical properties compared to flat, sp²-rich aromatics. However, the synthesis of spirocycles—characterized by a single quaternary carbon shared between two rings—poses significant thermodynamic and kinetic challenges, including ring strain, steric hindrance, and entropic penalties.
The selection of the leaving group (LG) is the primary thermodynamic driver in these cyclizations. This guide provides an objective, data-driven comparison between two archetypal leaving groups: the Tosylate (p-toluenesulfonate, TsO⁻) and the Bromide (Br⁻) . While both are ubiquitous in organic synthesis, they operate through fundamentally divergent mechanistic paradigms. Tosylates dominate classical aliphatic nucleophilic substitutions (S_N2), whereas bromides are the privileged substrates for transition-metal-catalyzed spirocyclization cascades.
Mechanistic Causality & Performance Comparison
The Tosylate Paradigm: Precision in Aliphatic S_N2 Cyclizations
The tosylate group is engineered for aliphatic spirocyclizations (e.g., forming oxetanyl, thietanyl, or azetidinyl spirocycles). Converting a poor hydroxyl leaving group into a tosylate is achieved under mild conditions that strictly retain the stereochemistry of the carbon-oxygen bond. In the subsequent cyclization, the tosylate acts as an exceptional leaving group due to the extensive resonance stabilization of the sulfonate anion and the inductive electron-withdrawing effects of the aromatic ring ()[1].
Causality Check: Why not use bromide for aliphatic S_N2 cyclizations?
Installing a bromide on an aliphatic precursor often requires harsh reagents (e.g., PBr₃, HBr) that can trigger unwanted carbocation rearrangements or E1/E2 eliminations in highly substituted spiro-precursors. Furthermore, kinetic data demonstrates that tosylates undergo S_N2 displacement at rates orders of magnitude faster than bromides[2].
The Bromide Paradigm: Oxidative Addition in Transition-Metal Catalysis
While bromide is a structurally inferior leaving group in pure aliphatic S_N2 reactions compared to tosylate, it reigns supreme in transition-metal-catalyzed dearomative spirocyclizations. In complex cascade reactions, such as the synthesis of spiroindenyl-2-oxindoles, aryl and vinyl bromides are the substrates of choice ()[3].
Causality Check: Why are bromides privileged in Pd-catalyzed cascades?
The carbon-bromine (C-Br) bond possesses an optimal bond dissociation energy (~68 kcal/mol for aryl bromides). This allows facile oxidative addition of Pd(0) species to form reactive spiropalladacycle intermediates[3]. Tosylates, conversely, possess C-O bonds that are notoriously resistant to oxidative addition without highly specialized, electron-rich ligands. Thus, bromide provides the exact kinetic window required for sequential carbopalladation and Heck-type C-H functionalization without premature decomposition[3].
Quantitative Data Presentation
Table 1: Comparative Performance Metrics of Tosylate vs. Bromide in Spirocyclization
Metric
Tosylate (TsO⁻)
Bromide (Br⁻)
Primary Reaction Paradigm
Intramolecular Aliphatic S_N2
Pd-Catalyzed Cross-Coupling / Cascade
Relative S_N2 Rate (
krel
)
0.70 (Highly Reactive)
0.001 (Sluggish)
Leaving Group Stabilization
High (Resonance & Inductive)
Moderate (Polarizability)
Installation Conditions
Mild (TsCl, Pyridine, 0–25 °C)
Harsh for aliphatic; Direct for aryl/vinyl
Stereochemical Outcome
Strict Inversion at reacting center
Retention (via Oxidative Addition)
Optimal Spirocycle Target
Spiro[3.3]heptanes, Spiro-piperidines
Spiroindenyl-2-oxindoles, Dearomatized cores
(Note:
krel
data is normalized to Mesylate = 1.00 for standard S_N2 displacements based on empirical kinetic studies[2].)
Mechanistic Workflow
Mechanistic bifurcation of spirocycle synthesis based on Tosylate vs. Bromide leaving groups.
Objective: Synthesis of an aliphatic spiro-piperidine core via base-mediated intramolecular S_N2.
Step-by-Step Methodology:
Tosylation: Dissolve the aliphatic amino-alcohol precursor (1.0 eq) in anhydrous pyridine (0.2 M) under an inert argon atmosphere. Cool the reaction vessel to 0 °C.
Activation: Add p-Toluenesulfonyl chloride (TsCl, 1.5 eq) portion-wise to control the exotherm. Stir at 0 °C for 2 hours, then allow the mixture to slowly warm to room temperature[2].
Self-Validation Check 1: Monitor the reaction via Thin Layer Chromatography (TLC). The disappearance of the highly polar alcohol spot and the emergence of a UV-active, less polar spot confirms the successful installation of the tosylate group.
Cyclization: Dilute the crude mixture with anhydrous DMF to favor the S_N2 pathway. Add Potassium carbonate (K₂CO₃, 3.0 eq) and heat to 60 °C for 12 hours.
Workup: Quench the reaction with saturated aqueous NH₄Cl, extract with EtOAc, wash extensively with brine to remove DMF and pyridine, dry over MgSO₄, and concentrate under reduced pressure.
Self-Validation Check 2: Perform ¹H NMR analysis on the crude product. The complete disappearance of the characteristic tosyl aromatic protons (δ 7.3–7.8 ppm) coupled with a diagnostic upfield shift of the protons adjacent to the newly formed spiro-center confirms successful S_N2 displacement over competing E2 elimination.
Objective: Synthesis of spiroindenyl-2-oxindoles via a Pd-catalyzed cascade of 2-bromoarylamides and vinyl bromides[3].
Step-by-Step Methodology:
Reaction Setup: In a flame-dried Schlenk tube, combine the 2-bromoarylamide (1.0 eq), vinyl bromide (3.0 eq), Pd(OAc)₂ (10 mol%), and a mild base such as Ag₂CO₃ (2.0 eq) in anhydrous 1,4-dioxane (0.1 M)[3].
Degassing: Perform three rigorous freeze-pump-thaw cycles. Causality: Removing dissolved oxygen is critical to prevent the premature oxidation and deactivation of the active Pd(0) catalytic species.
Cascade Initiation: Seal the tube and heat to 110 °C for 24 hours. The elevated thermal energy is required to drive the initial oxidative addition of Pd(0) into the robust aryl C-Br bond, subsequently triggering carbopalladation and intramolecular Heck-type trapping[3].
Self-Validation Check 1: Observe the reaction mixture. A transition from a clear yellow solution to a dark suspension containing "Pd black" serves as a reliable visual cue that the catalytic cycle has completed and the inactive palladium has precipitated.
Purification: Filter the crude mixture through a short pad of Celite to remove metal salts and inorganic byproducts. Concentrate the filtrate and purify via flash column chromatography.
Self-Validation Check 2: Utilize 2D NOESY NMR or single-crystal X-ray crystallography to confirm the relative stereochemistry of the spiro-center and the Z-configuration of the resulting exocyclic double bond. This structural validation proves the reaction proceeded via the intended Heck pathway rather than direct vinylic C-H functionalization[3].
References
Tian, G.-X., et al. "Synthesis of Spiroindenyl-2-Oxindoles through Palladium-Catalyzed Spirocyclization of 2-Bromoarylamides and Vinyl Bromides." Molecules 2021, 26(24), 7496. URL:[Link]
Escaping Flatland: A Comparative Structural and Physicochemical Analysis of Spiro[3.3]heptanes vs. Substituted Cyclohexanes
An in-depth structural and physicochemical analysis comparing spiro[3.3]heptanes to substituted cyclohexanes, designed for researchers and drug development professionals. The contemporary drive in medicinal chemistry to...
Author: BenchChem Technical Support Team. Date: April 2026
An in-depth structural and physicochemical analysis comparing spiro[3.3]heptanes to substituted cyclohexanes, designed for researchers and drug development professionals.
The contemporary drive in medicinal chemistry to "escape from flatland" has catalyzed the exploration of three-dimensional (3D), sp³-rich scaffolds. Among these, the spiro[3.3]heptane framework has emerged as a highly versatile bioisostere for traditional monocyclic rings, particularly substituted cyclohexanes and piperidines . As a Senior Application Scientist, I frequently guide drug discovery teams through the strategic replacement of flexible cycloalkanes with rigid spirocycles. This guide provides an objective, data-driven comparison of spiro[3.3]heptanes and substituted cyclohexanes, detailing the structural causality behind their physicochemical differences and providing robust experimental protocols for their evaluation.
Conformational Architecture and Exit Vector Mapping
The fundamental difference between a cyclohexane and a spiro[3.3]heptane lies in their conformational dynamics. Cyclohexanes exist in a dynamic equilibrium between chair and boat conformations, with substituents adopting either equatorial or axial positions. This flexibility can result in significant entropic penalties upon binding to a target protein, as the molecule must "freeze" into a single bioactive conformation.
Conversely, spiro[3.3]heptanes possess a rigid, sp³-rich core characterized by two orthogonal cyclobutane rings sharing a single quaternary spiro-carbon. This unique geometry imposes strict steric constraints that prevent ring flipping. Consequently, 2,6-disubstituted spiro[3.3]heptanes offer well-defined, non-collinear exit vectors. Structural analyses demonstrate that specific stereoisomers, such as (1S,4r,6R)-1,6-disubstituted spiro[3.3]heptanes, act as highly effective, conformationally restricted surrogates for cis-1,4-disubstituted cyclohexanes . The causality here is purely geometric: the spiro-fusion alters the spatial trajectory of the substituent bonds, locking them into a bioactive conformation that mimics the equatorial/axial spread of a cyclohexane without the associated flexibility.
Caption: Structural mapping and physicochemical outcomes of spirocyclic bioisosteric replacement.
Physicochemical Profiling and ADME Implications
The structural rigidity and high fractional sp³ carbon count (
Fsp3
) of spiro[3.3]heptanes profoundly impact their physicochemical properties. Table 1 summarizes the comparative performance of these two scaffolds.
Table 1: Comparative Physicochemical Profile
Property
1,4-Disubstituted Cyclohexane
2,6-Disubstituted Spiro[3.3]heptane
Causality / Structural Driver
Conformational State
Dynamic (Chair ⇌ Boat)
Rigid (Orthogonal cyclobutanes)
Steric constraints of the spirocyclic quaternary carbon prevent ring flipping.
Exit Vector Angle
~180° (trans-diequatorial)
~144° - 180° (Stereo-dependent)
The spiro-fusion alters the trajectory of substituent bonds compared to monocycles.
Lipophilicity (LogP)
Higher (Baseline)
Lower (Reduced by ~0.3 - 0.5)
Increased sp³ character and altered hydration shell dynamics reduce lipophilicity.
Aqueous Solubility
Lower
Higher (Up to 5-10x increase)
3D rigidity disrupts planar crystal packing, lowering solid-state lattice energy.
Metabolic Stability
Moderate (CYP oxidation at equatorial C-H)
Context-Dependent
Rigidity can prevent induced-fit binding in CYP450 active sites.
Causality in Physicochemical Shifts:
Aqueous Solubility: The 3D rigidity of the spiro[3.3]heptane core disrupts planar crystal packing, significantly lowering the lattice energy of the solid state. This thermodynamic shift directly translates to enhanced aqueous solubility compared to the flatter, more easily stacked cyclohexane analogs .
Lipophilicity (LogP): The orthogonal arrangement of the cyclobutane rings alters the hydration shell dynamics. The increased sp³ character generally reduces the overall lipophilicity of the molecule, which is a critical parameter for improving oral bioavailability.
Metabolic Stability: While cyclohexanes are prone to cytochrome P450 (CYP450)-mediated oxidation at equatorial C-H bonds, the rigid spirocyclic core can prevent the induced-fit binding required within the CYP active site. However, this is highly context-dependent; the strained cyclobutane C-H bonds can sometimes introduce new metabolic liabilities, necessitating rigorous empirical validation .
Experimental Methodologies and Self-Validating Protocols
To objectively validate the structural and metabolic properties of these scaffolds, my laboratory employs the following self-validating workflows.
Protocol 1: Exit Vector Plot (EVP) Analysis via X-Ray Crystallography
Objective: To empirically determine the spatial orientation of substituents on the spiro[3.3]heptane core relative to a cyclohexane control.
Causality & Self-Validation: X-ray crystallography provides absolute spatial coordinates. The protocol is self-validating through the continuous monitoring of
Rwork
and
Rfree
values during refinement; an
Rfree
value significantly higher than
Rwork
immediately flags model overfitting, ensuring the trustworthiness of the derived exit vectors.
Step-by-Step Methodology:
Crystallization: Dissolve the spiro[3.3]heptane derivative in a minimal volume of a solubilizing solvent (e.g., dichloromethane). Employ vapor diffusion against a precipitant (e.g., hexanes) at 4°C to grow single crystals.
Data Collection: Mount a suitable crystal on a diffractometer equipped with a Mo K
α
radiation source (
λ
= 0.71073 Å) at 100 K to minimize thermal motion.
Structure Solution & Refinement: Solve the structure using direct methods (e.g., SHELXT). Refine the model using full-matrix least-squares on
F2
. Ensure
Rfree
remains within 3-5% of
Rwork
.
EVP Mapping: Calculate the distance and angle between the terminal functional groups (exit vectors). Overlay the 3D coordinates with a minimized cis-1,4-disubstituted cyclohexane model to quantify the root-mean-square deviation (RMSD).
Protocol 2: In Vitro Microsomal Stability Assessment (CYP450 Clearance)
Objective: To quantify the intrinsic clearance (
CLint
) of the spirocyclic compound versus its cyclohexane analog.
Causality & Self-Validation: This assay measures the rate of parent compound depletion. To ensure the microsomes are enzymatically active and the assay is unbiased, we run concurrent positive controls: Verapamil (rapidly cleared) and Warfarin (slowly cleared). If the controls fall outside historical confidence intervals, the entire plate is invalidated.
Step-by-Step Methodology:
Preparation: Pre-warm Human Liver Microsomes (HLM, 0.5 mg/mL protein concentration) in 100 mM potassium phosphate buffer (pH 7.4) at 37°C.
Incubation: Add the test compound (spiro[3.3]heptane or cyclohexane analog) to a final concentration of 1 µM.
Initiation: Initiate the metabolic reaction by adding NADPH (1 mM final concentration).
Time-Course Sampling: At predefined intervals (0, 5, 15, 30, 45, 60 minutes), extract 50 µL aliquots from the incubation mixture.
Quenching: Immediately transfer each aliquot into 150 µL of ice-cold acetonitrile containing a stable-isotope-labeled internal standard (IS). Causality: The organic solvent instantly denatures the CYP enzymes, halting the reaction, while the IS corrects for any downstream ionization variances in the mass spectrometer.
Centrifugation: Centrifuge at 4,000 rpm for 15 minutes at 4°C to pellet precipitated proteins.
LC-MS/MS Analysis: Analyze the supernatant to quantify the remaining parent compound relative to the IS. Calculate
CLint
based on the half-life (
t1/2
) of substrate depletion.
Caption: Step-by-step self-validating workflow for in vitro microsomal stability assessment.
References
Synthesis and Structural Analysis of Angular Monoprotected Diamines Based on Spiro[3.3]heptane Scaffold
The Journal of Organic Chemistry (ACS Publications)
URL:[Link]
Expanding the Azaspiro[3.3]heptane Family: Synthesis of Novel Highly Functionalized Building Blocks
Organic Letters (ACS Publications)
URL:[Link]
Spiro[3.3]heptane: A Versatile sp³‐Rich Scaffold and its Synthetic Routes
European Journal of Organic Chemistry (Wiley)
URL:[Link]
Safety & Regulatory Compliance
Safety
Personal protective equipment for handling 2-Oxaspiro[3.3]heptan-6-yl 4-methylbenzenesulfonate
As a Senior Application Scientist, I recognize that handling advanced spirocyclic building blocks requires more than just following a safety data sheet—it requires a deep understanding of the chemical mechanics at play....
Author: BenchChem Technical Support Team. Date: April 2026
As a Senior Application Scientist, I recognize that handling advanced spirocyclic building blocks requires more than just following a safety data sheet—it requires a deep understanding of the chemical mechanics at play. 2-Oxaspiro[3.3]heptan-6-yl 4-methylbenzenesulfonate (CAS: 2522927-67-7) is a highly valuable reagent used to introduce the 2-oxaspiro[3.3]heptane motif, a premium bioisostere for morpholine and gem-dimethyl groups that enhances metabolic stability in drug candidates[1].
However, because this compound is an alkyl tosylate , it acts as a potent alkylating agent. Regulatory bodies (FDA, EMA, ICH M7) classify alkyl tosylates as Potential Genotoxic Impurities (PGIs) due to their ability to covalently bind to DNA[2][3].
This guide provides a self-validating, field-proven system for the safe handling, operational workflow, and disposal of this compound.
Chemical Profiling & Mechanistic Causality
To handle a chemical safely, you must first understand why it is dangerous. The tosylate (p-toluenesulfonate) group is an exceptional leaving group. When exposed to biological systems, the strained spirocyclic carbon becomes highly electrophilic. Nucleophilic centers on DNA bases (such as the N7 position of guanine) can attack this carbon, leading to covalent DNA adducts and subsequent mutagenic events[3][4].
Because of this mechanism, exposure must be strictly controlled to a Threshold of Toxicological Concern (TTC) of 1.5 µ g/day [4][5].
Mechanistic pathway of alkyl tosylate genotoxicity via DNA adduct formation.
Mandatory Personal Protective Equipment (PPE) Matrix
Standard lab PPE is insufficient for handling solid PGIs. The following matrix outlines the required gear and the scientific causality behind each choice.
PPE Category
Specification
Causality / Scientific Rationale
Hand Protection
Double-layered Nitrile (Extended Cuff)
Nitrile provides high resistance to solid tosylates. Double-gloving ensures that if the outer glove is contaminated with genotoxic dust, the inner glove maintains a sterile barrier during doffing.
Eye Protection
Chemical Splash Goggles
Prevents micro-particulates from causing severe corneal alkylation. Standard safety glasses with side shields are insufficient against airborne dust.
Tyvek prevents the accumulation of genotoxic dust on woven, reusable lab coat fabrics, mitigating secondary exposure risks to laundry staff or other researchers.
Respiratory
Certified Fume Hood (80-100 fpm)
The compound must never be opened on an open bench. The fume hood prevents the inhalation of aerosolized genotoxic dust.
Operational Workflow & Engineering Controls
When handling 2-oxaspiro[3.3]heptan-6-yl tosylate, the primary operational goal is to prevent aerosolization and static scatter.
Protocol 1: Safe Dispensing and Reaction Setup
Preparation & Static Control: Clear the fume hood of all unnecessary equipment. Lay down a disposable, anti-static spill mat. Crucial Step: Use an anti-static ionizer gun on the weighing boat and spatulas. Causality: Spirocyclic tosylates are often fine, dry powders. Static charge buildup can cause the powder to aerosolize or scatter, creating an immediate inhalation hazard.
Enclosed Weighing: Tare a sealable reaction vial (e.g., a septum-capped vial) directly on the balance. Weigh the required mass of the tosylate directly into the reaction vial. Causality: Weighing directly into the destination vessel eliminates intermediate transfer steps, drastically reducing the risk of a spill.
Closed-System Transfer: Cap the vial securely before removing it from the balance enclosure.
Solvent Addition: Purge the vial with inert gas (Nitrogen or Argon). Add your reaction solvent (e.g., anhydrous DMF or DCM) via syringe through the septum. Causality: Inert atmospheres prevent moisture-induced degradation of the strained oxetane ring and keep the system entirely closed to the operator.
End-to-end operational workflow for handling genotoxic alkylating agents.
Decontamination and Disposal Plan
Alkyl tosylates must not be disposed of directly into general organic waste carboys due to their environmental persistence and high toxicity. They must be chemically destroyed (quenched) at the bench.
Protocol 2: Nucleophilic Quenching and Disposal
Standard aqueous quenching (like water or mild base) relies on hydrolysis, which can be dangerously slow for hindered spirocyclic systems. Instead, we use a targeted nucleophilic attack.
Prepare the Quenching Solution: Prepare a 10% (w/v) solution of Sodium Thiosulfate (
Na2S2O3
) in water, or a 1M Sodium Hydroxide (
NaOH
) solution.
Submersion: Submerge all contaminated spatulas, weighing boats, and emptied reaction glassware into the quenching bath inside the fume hood.
Chemical Deactivation: Allow the items to stir or soak for a minimum of 2 hours. Causality: The thiosulfate provides a highly polarizable, "soft" nucleophile (the sulfur atom) that rapidly and selectively attacks the electrophilic carbon attached to the tosylate group. This displaces the tosylate and forms a non-genotoxic, water-soluble Bunte salt, completely destroying the alkylating hazard[4].
Waste Segregation: Once quenched, the solution can be safely transferred to standard aqueous/organic waste streams. Dispose of solid consumables (Tyvek sleeves, outer gloves, spill mats) in a designated, clearly labeled "Genotoxic Waste" bin for high-temperature incineration.
References
Snodin, D. J. (2020). "A Primer for Pharmaceutical Process Development Chemists and Analysts in Relation to Impurities Perceived to Be Mutagenic or 'Genotoxic'". ACS Publications. Retrieved from: [Link]
Kakumani, K. K., et al. (2011). "A Sensitive and Simple HPLC-UV Method for Trace Level Quantification of Ethyl p-Toluenesulfonate and Methyl p-Toluenesulfonate, Two Potential Genotoxins in Active Pharmaceutical Ingredients". PMC. Retrieved from: [Link]
Gujarat Technological University. (2022). "Emerging trends and innovations in pharmaceutical sciences". GTUICON2022. Retrieved from: [Link]